Eupatorin-5-methyl ether
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-hydroxy-4-methoxyphenyl)-5,6,7-trimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O7/c1-22-13-6-5-10(7-11(13)20)14-8-12(21)17-15(26-14)9-16(23-2)18(24-3)19(17)25-4/h5-9,20H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLDPYNWDVVPIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427265 | |
| Record name | Eupatorin-5-methylether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21764-09-0 | |
| Record name | 3′-Hydroxy-5,6,7,4′-tetramethoxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21764-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eupatorin-5-methylether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21764-09-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Eupatorin-5-methyl ether: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupatorin-5-methyl ether, a naturally occurring flavone, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of its primary natural sources and the methodologies for its isolation and purification. The information presented herein is intended to support researchers, scientists, and drug development professionals in their endeavors to explore the pharmacological potential of this promising bioactive compound.
Natural Sources of this compound
This compound is predominantly found in plants belonging to the Asteraceae and Lamiaceae families. While it has been identified in various species, the most significant and well-documented source is Orthosiphon stamineus, commonly known as cat's whiskers or Java tea.
Table 1: Quantitative Analysis of this compound in Natural Sources
| Plant Species | Family | Plant Part | Extraction Method | Analytical Method | Concentration (% w/w) | Reference |
| Orthosiphon stamineus | Lamiaceae | Leaves | Chloroform (B151607) extraction of a methanol (B129727) extract | HPLC | 1.01 | [1] |
Note: The concentration reported is for a chloroform fraction of the total extract and may not represent the concentration in the raw plant material.
Isolation and Purification of this compound
The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following is a generalized protocol based on common flavonoid isolation techniques.
Experimental Protocol: Isolation from Orthosiphon stamineus Leaves
1. Extraction:
-
Objective: To extract a broad range of phytochemicals, including this compound, from the plant material.
-
Procedure:
-
Air-dried and powdered leaves of Orthosiphon stamineus are subjected to maceration with methanol at room temperature for 72 hours.
-
The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
2. Fractionation:
-
Objective: To partition the crude extract based on polarity to enrich the fraction containing this compound.
-
Procedure:
-
The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
Based on preliminary analysis (e.g., thin-layer chromatography), the chloroform fraction, which is typically rich in methoxylated flavonoids, is selected for further purification.
-
3. Chromatographic Purification:
-
Objective: To isolate this compound from other compounds in the enriched fraction.
-
Method: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a commonly employed technique for the final purification of flavonoids.
-
Typical Parameters:
-
Column: A reversed-phase C18 column is generally suitable.
-
Mobile Phase: A gradient elution system of methanol and water, or acetonitrile (B52724) and water, often with the addition of a small percentage of acid (e.g., formic acid or acetic acid) to improve peak shape.
-
Detection: UV detection at a wavelength of approximately 340 nm is appropriate for flavonoids.
-
Fraction Collection: Fractions are collected based on the elution profile, and those corresponding to the peak of this compound are pooled.
-
4. Purity Assessment:
-
Objective: To determine the purity of the isolated this compound.
-
Method: The purity of the isolated compound is assessed by analytical HPLC or LC-MS. The structure is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Experimental Workflow
Isolation workflow for this compound.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating key signaling pathways involved in inflammation and cell proliferation.
Inhibition of the STAT1 Signaling Pathway
This compound has been shown to inhibit the activation of the Signal Transducer and Activator of Transcription 1 (STAT1). This pathway is crucial for mediating pro-inflammatory responses.
Inhibition of the STAT1 signaling pathway.
Modulation of the NF-κB Signaling Pathway and Downstream Effectors
This compound is also implicated in the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. By inhibiting this central regulator of inflammation, it can downregulate the expression of pro-inflammatory enzymes such as Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).
Modulation of the NF-κB signaling pathway.
Conclusion
This compound represents a valuable natural product with demonstrated biological activities relevant to drug discovery. This guide provides a foundational understanding of its natural sources and a practical framework for its isolation and purification. The elucidation of its interactions with key signaling pathways, such as STAT1 and NF-κB, further underscores its potential as a lead compound for the development of novel therapeutics, particularly in the areas of inflammation and oncology. Further research is warranted to explore a wider range of natural sources and to optimize isolation protocols for higher yields and purity.
References
The Eupatorin-5-Methyl Ether Biosynthetic Pathway: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Core Biosynthetic Route to a Promising Bioactive Flavonoid
Introduction
Eupatorin-5-methyl ether, a polymethoxylated flavone (B191248) found in various medicinal plants, notably from the Lamiaceae family such as Orthosiphon stamineus (Cat's Whiskers), has garnered significant interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic steps, precursor molecules, and regulatory aspects. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of plant-derived bioactive compounds.
This compound is a specialized metabolite derived from the general flavonoid biosynthetic pathway, a major branch of the phenylpropanoid pathway. The biosynthesis involves a series of enzymatic reactions, including hydroxylation and multiple O-methylations, which contribute to its unique chemical structure and biological properties. Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing its production in plants or heterologous systems.
Core Biosynthetic Pathway of this compound
The biosynthesis of this compound begins with the central flavonoid pathway, leading to the formation of the flavone backbone, which is subsequently modified by hydroxylation and a series of methylation events. The proposed pathway initiates from the common flavanone (B1672756) precursor, naringenin (B18129), and proceeds through the formation of luteolin (B72000), its 6-hydroxylation to form 6-hydroxyluteolin (B91113), and subsequent methylations to yield eupatorin (B191229) and finally this compound.
Key Enzymatic Steps:
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Flavone Synthase (FNS): The pathway to flavones branches from flavanones through the action of flavone synthase. This enzyme introduces a double bond in the C-ring of naringenin to form apigenin.
-
Flavonoid 3'-Hydroxylase (F3'H): Apigenin is then hydroxylated at the 3' position of the B-ring by F3'H, a cytochrome P450 monooxygenase, to produce luteolin.
-
Flavonoid 6-Hydroxylase (F6H): The crucial hydroxylation at the 6-position of the A-ring is catalyzed by a flavonoid 6-hydroxylase, converting luteolin into 6-hydroxyluteolin[1]. This step is a key branching point towards the biosynthesis of eupatorin and related compounds.
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O-Methyltransferases (OMTs): A series of O-methylation reactions, catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases, follows. 6-Hydroxyluteolin is sequentially methylated at the 7, 3', and 4' positions to yield eupatorin (5,3'-dihydroxy-6,7,4'-trimethoxyflavone). A final methylation at the 5-hydroxyl group of eupatorin produces this compound. The specific OMTs responsible for each step in Orthosiphon stamineus are yet to be fully characterized.
Quantitative Data
Quantitative analysis of eupatorin and its precursors in plant tissues is essential for understanding the pathway's efficiency and for metabolic engineering strategies. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is the method of choice for accurate quantification. While comprehensive data on the entire pathway is limited, studies on Orthosiphon stamineus have reported the quantification of eupatorin.
Table 1: Quantification of Eupatorin in Orthosiphon stamineus
| Compound | Plant Material | Extraction Method | Analytical Method | Concentration | Reference |
| Eupatorin | Leaves | Methanol Extraction | HPLC-MS/MS | Varies by plant variety and growth conditions | [2][3] |
| Sinensetin | Leaves | Methanol Extraction | HPLC-MS/MS | Varies by plant variety and growth conditions | [2][3] |
Note: Specific concentrations are highly dependent on the plant variety, developmental stage, and environmental conditions. The table structure is provided for guidance.
Table 2: Putative Substrate Specificity of Key Enzymes
| Enzyme | Substrate(s) | Product(s) | Comments |
| Flavone Synthase (FNS) | Naringenin | Apigenin | General enzyme in flavone biosynthesis. |
| Flavonoid 3'-Hydroxylase (F3'H) | Apigenin | Luteolin | A cytochrome P450 enzyme. |
| Flavonoid 6-Hydroxylase (F6H) | Luteolin | 6-Hydroxyluteolin | Key enzyme for this branch of flavonoid metabolism. |
| O-Methyltransferase (OMT) | 6-Hydroxyluteolin | (Intermediates), Eupatorin | Multiple OMTs with specific regioselectivity are likely involved. |
| O-Methyltransferase (OMT) | Eupatorin | This compound | A specific OMT for the 5-OH position. |
Experimental Protocols
Quantification of this compound and its Precursors by LC-MS/MS
This protocol outlines a general method for the extraction and quantification of this compound and its precursors from plant material.
a. Sample Preparation:
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Freeze-dry plant material (e.g., leaves of Orthosiphon stamineus) and grind to a fine powder.
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Extract a known weight of the powdered material (e.g., 100 mg) with a suitable solvent (e.g., 80% methanol) using sonication or shaking for a defined period (e.g., 30 minutes) at room temperature.
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Centrifuge the extract to pellet the solid debris.
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Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
b. LC-MS/MS Analysis:
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Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution profile.
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Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of B, increasing linearly to a high percentage of B over a set time to separate the compounds of interest.
-
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Mass Spectrometry Detection: Operate the mass spectrometer in negative or positive ion mode, using Multiple Reaction Monitoring (MRM) for quantification.
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Optimize the precursor-to-product ion transitions for each analyte (e.g., eupatorin, this compound, luteolin, 6-hydroxyluteolin) by infusing authentic standards.
-
-
Quantification: Generate a standard curve for each analyte using serial dilutions of authentic standards. Calculate the concentration of each compound in the plant extract based on the standard curve.
Heterologous Expression and Characterization of O-Methyltransferases
This protocol describes the general workflow for expressing and functionally characterizing a candidate O-methyltransferase (OMT) involved in the this compound pathway.
a. Gene Cloning and Vector Construction:
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Isolate total RNA from a plant source known to produce this compound (e.g., Orthosiphon stamineus).
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Synthesize cDNA using reverse transcriptase.
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Amplify the full-length coding sequence of the candidate OMT gene using gene-specific primers.
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Clone the amplified OMT gene into a suitable expression vector (e.g., pET vector for E. coli expression) containing an affinity tag (e.g., His-tag) for purification.
b. Heterologous Expression and Protein Purification:
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Transform the expression vector into a suitable host, such as E. coli BL21(DE3).
-
Induce protein expression with an appropriate inducer (e.g., IPTG).
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Harvest the cells and lyse them to release the recombinant protein.
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Purify the tagged protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
-
Verify the purity and size of the protein using SDS-PAGE.
c. In Vitro Enzyme Assay:
-
Set up a reaction mixture containing:
-
Purified recombinant OMT enzyme.
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The potential substrate (e.g., 6-hydroxyluteolin or eupatorin).
-
The methyl donor, S-adenosyl-L-methionine (SAM).
-
A suitable buffer at an optimal pH.
-
-
Incubate the reaction at an optimal temperature for a defined period.
-
Stop the reaction (e.g., by adding acid or an organic solvent).
-
Extract the product and analyze it by HPLC or LC-MS/MS to identify and quantify the methylated product.
Conclusion and Future Perspectives
The biosynthetic pathway to this compound represents a fascinating example of the chemical diversification of flavonoids in plants. While the general enzymatic steps have been proposed, further research is required to fully elucidate the specific enzymes, particularly the O-methyltransferases, from Orthosiphon stamineus and other source plants. The characterization of these enzymes, including their substrate specificity and kinetic parameters, will be instrumental for the successful metabolic engineering of this valuable bioactive compound. The protocols and information provided in this technical guide offer a solid foundation for researchers to advance our understanding of this compound biosynthesis and to explore its potential in drug development and other applications.
References
Eupatorin-5-methyl ether (CAS: 21764-09-0): A Technical Guide for Researchers
An In-depth Examination of the Physicochemical Properties, Biological Activities, and Experimental Protocols of a Promising Bioactive Flavonoid
Abstract
Eupatorin-5-methyl ether, a naturally occurring flavone, has garnered significant attention within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of its physicochemical characteristics, biological activities, and underlying mechanisms of action. Detailed experimental protocols for its isolation and the evaluation of its bioactivities are presented, alongside a structured summary of quantitative data. Furthermore, key signaling pathways modulated by this compound are visualized to facilitate a deeper understanding of its molecular interactions. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Physicochemical Properties
This compound, also known as 3'-Hydroxy-4',5,6,7-tetramethoxyflavone, is a flavonoid compound predominantly found in plants of the Asteraceae and Lamiaceae families, such as Orthosiphon stamineus.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 21764-09-0 | [2] |
| Molecular Formula | C₁₉H₁₈O₇ | [2] |
| Molecular Weight | 358.34 g/mol | [2] |
| Appearance | Solid | - |
| Synonyms | 3'-Hydroxy-4',5,6,7-tetramethoxyflavone, TMF | [1][2] |
| SMILES | COc1ccc(cc1O)C2=CC(=O)c3c(O2)cc(OC)c(OC)c3OC | - |
| Storage | 2°C - 8°C | [2] |
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[2] These activities are attributed to its ability to modulate various biochemical pathways and inhibit specific enzymes.
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory properties. It has been shown to inhibit the production of nitric oxide (NO) with an IC₅₀ value of 5.5 μM.[1] The anti-inflammatory mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. Furthermore, it has been observed to inhibit the activation of the Signal Transducer and Activator of Transcription 1 (STAT1), a key transcription factor in inflammatory responses.
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. It exhibits antiproliferative activity and can sensitize cancer cells to other therapeutic agents. One of the key mechanisms underlying its anticancer effect is its interaction with cytochrome P450 (CYP1) enzymes, particularly CYP1A1. This interaction leads to the metabolic activation of this compound, resulting in the induction of p21 and the activation of the JNK signaling pathway, which ultimately leads to cell cycle arrest and apoptosis.
Antioxidant Activity
As a flavonoid, this compound possesses antioxidant properties, which contribute to its overall therapeutic potential by mitigating oxidative stress.[2] This activity is often evaluated through its ability to scavenge free radicals.
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activities of this compound and its close analog, eupatorin (B191229).
Table 1: Anti-inflammatory Activity of this compound
| Assay | IC₅₀ (μM) | Cell Line/System | Reference(s) |
| Nitric Oxide (NO) Production | 5.5 | [1] |
Table 2: Cytotoxic Activity of Eupatorin (a related compound)
| Cell Line | IC₅₀ (µg/mL) | Incubation Time (h) | Reference(s) |
| MCF-7 (Breast Cancer) | >20 | 24 | [3] |
| MDA-MB-231 (Breast Cancer) | >20 | 24 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Extraction and Isolation from Orthosiphon stamineus
A general protocol for the extraction and isolation of flavonoids, including this compound, from the leaves of Orthosiphon stamineus is as follows:
-
Drying and Grinding: Air-dry the fresh leaves of Orthosiphon stamineus and grind them into a fine powder.
-
Extraction: Macerate the powdered leaves in methanol (B129727) at room temperature for 72 hours.
-
Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
Fractionation: Suspend the crude extract in water and partition it successively with n-hexane, chloroform (B151607), and ethyl acetate (B1210297).
-
Chromatographic Purification: Subject the chloroform and ethyl acetate fractions to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate. Further purify the resulting fractions using preparative thin-layer chromatography (TLC) to isolate this compound.[4][5]
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.[3][6][7][8]
DPPH Radical Scavenging Assay for Antioxidant Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating antioxidant activity.
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: Add 100 µL of various concentrations of this compound to 2.9 mL of the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm against a methanol blank.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the reaction mixture.[9][10][11][12]
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Eupatorin 5-methyl ether | 21764-09-0 | FE23208 [biosynth.com]
- 3. Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and characterisation of flavonoids from the leaves of medicinal plant <i>Orthosiphon stamineus</i> - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. protocols.io [protocols.io]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. iosrjournals.org [iosrjournals.org]
- 12. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
Eupatorin-5-Methyl Ether: A Technical Overview of its Anticancer Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupatorin-5-methyl ether, a flavone (B191248) found in various medicinal plants, has garnered attention for its potential as an anticancer agent. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anticancer effects of this compound and its closely related parent compound, eupatorin (B191229). While research specifically on this compound is emerging, a significant body of evidence on eupatorin's mechanism of action offers valuable insights into the potential therapeutic applications of this class of flavonoids. This document summarizes key findings on their impact on cancer cell signaling pathways, apoptosis, and the cell cycle, supported by quantitative data and detailed experimental protocols.
Core Anticancer Mechanisms
This compound and eupatorin exert their anticancer effects through a multi-pronged approach that includes the induction of programmed cell death (apoptosis), halting of the cell division cycle, and the inhibition of key signaling pathways essential for tumor growth and survival.
Induction of Apoptosis
Eupatorin is a potent inducer of apoptosis in various cancer cell lines. The process is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: Eupatorin treatment leads to the upregulation of pro-apoptotic proteins such as Bak1, Bax, and Bad. This triggers the release of cytochrome c from the mitochondria into the cytoplasm.[1][2] The released cytochrome c then activates caspase-9, a key initiator caspase in the intrinsic pathway, leading to a cascade of downstream caspase activation, including caspase-3, which executes the final stages of apoptosis.[2]
-
Extrinsic Pathway: Evidence also suggests the involvement of the extrinsic pathway, with studies showing activation of caspase-8.[2]
-
MAPK Pathway Involvement: The mitogen-activated protein kinase (MAPK) pathway is also implicated in eupatorin-induced apoptosis. Eupatorin has been shown to induce the phosphorylation of JNK/SAPK, and inhibition of this kinase attenuates cell death.[3]
Cell Cycle Arrest
Eupatorin and its derivatives have been demonstrated to halt the progression of the cell cycle in cancer cells, thereby inhibiting their proliferation.
-
G0/G1 Arrest: In human breast cancer cells (MCF-7 and MDA-MB-231), eupatorin has been shown to cause cell cycle arrest at the sub-G0/G1 phase.[1][2] this compound, in conjunction with benzo[a]pyrene, has been found to sensitize MCF7 cells to G1 arrest.[1]
-
G2/M Arrest: In human leukemia cell lines, eupatorin induces a G2/M phase cell cycle arrest.[3]
Inhibition of Key Signaling Pathways
The anticancer activity of eupatorin and its methylated ether derivative is significantly attributed to their ability to modulate critical signaling pathways that are often dysregulated in cancer.
-
PI3K/Akt Pathway: Eupatorin effectively blocks the Phospho-Akt (p-Akt) pathway, a crucial signaling cascade for cell survival, proliferation, and resistance to apoptosis.[1][2]
-
NF-κB Pathway: In thyroid cancer cells, eupatorin has been shown to suppress the NF-κB/P13K/AKT signaling pathways, leading to reduced proliferation and inflammation.[4]
-
STAT3 Pathway: Eupatorin and related flavonoids have been reported to inhibit the activation of STAT3, a transcription factor that plays a pivotal role in tumor progression and metastasis.[5] Specifically, this compound has been noted to inhibit STAT1 activation.[6]
-
MAPK Pathway: As mentioned earlier, the MAPK pathway is activated in response to eupatorin, with the JNK/SAPK branch playing a crucial role in mediating apoptosis.[3]
Anti-Angiogenic and Anti-Metastatic Effects
Eupatorin has demonstrated the potential to inhibit the formation of new blood vessels (angiogenesis) and the spread of cancer cells (metastasis).
-
Anti-Angiogenesis: In an ex vivo mouse aorta ring assay, eupatorin was found to inhibit the sprouting of new blood vessels.[1][2]
-
Anti-Metastasis: Wound healing and Boyden chamber assays have shown that eupatorin can prevent the migration and invasion of MDA-MB-231 breast cancer cells by more than 60%.[1][2]
Modulation of Reactive Oxygen Species (ROS)
The generation of reactive oxygen species (ROS) is another mechanism implicated in eupatorin-induced cancer cell death. Eupatorin treatment has been shown to be dependent on ROS generation for its apoptotic effects in human leukemia cells.[3]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of eupatorin and this compound.
| Compound | Cell Line | Assay | IC50 Value | Treatment Time | Reference |
| Eupatorin | MCF-7 | MTT Assay | >20 µg/mL | 24 h | [2] |
| Eupatorin | MDA-MB-231 | MTT Assay | >20 µg/mL | 24 h | [2] |
| Eupatorin | MCF-7 | MTT Assay | ~5 µg/mL | 48 h | [2] |
| Eupatorin | MDA-MB-231 | MTT Assay | ~5 µg/mL | 48 h | [2] |
| Eupatorin | MCF-10a (Normal) | MTT Assay | ~30 µg/mL | 48 h | [2] |
| Eupatorin | HL-60 | MTT Assay | ~5 µM | Not Specified | [7] |
| Eupatorin | U937 | MTT Assay | ~5 µM | Not Specified | [7] |
| Eupatorin | Molt-3 | MTT Assay | ~5 µM | Not Specified | [7] |
| Eupatorin | PA-1 (Ovarian) | WST-1 Assay | 17.19 µg/mL | 24 h | [8] |
| Eupatorin | HT-29 (Colon) | MTT Assay | 100 µM | 24 h | [9] |
| Eupatorin | SW948 (Colon) | MTT Assay | 100 µM | 24 h | [9] |
| This compound | - | NO Production | 5.5 µM | Not Specified | [6] |
Table 1: Cytotoxicity (IC50) of Eupatorin and this compound in Various Cell Lines.
| Compound | Cell Line | Effect | Concentration | Treatment Time | Reference |
| Eupatorin | MCF-7 | Sub G0/G1 Arrest | 5 µg/mL | Time-dependent | [1][2] |
| Eupatorin | MDA-MB-231 | Sub G0/G1 Arrest | 5 µg/mL | Time-dependent | [1][2] |
| Eupatorin | Leukemia Cells | G2/M Arrest | Not Specified | Not Specified | [3] |
| Eupatorin | HT-29 (Colon) | G2/M Arrest | 100 µM | 24 h | [9] |
Table 2: Effects of Eupatorin on Cell Cycle Progression.
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to investigate the mechanism of action of eupatorin and its derivatives.
Cell Viability and Cytotoxicity Assays (MTT and WST-1)
-
Principle: These colorimetric assays measure cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert the tetrazolium salt (MTT or WST-1) into a colored formazan (B1609692) product.
-
Protocol Outline:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of eupatorin or this compound for specific durations (e.g., 24, 48, 72 hours).
-
The MTT or WST-1 reagent is added to each well and incubated.
-
The resulting formazan crystals (in the case of MTT) are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the colored solution is measured using a microplate reader at a specific wavelength.
-
Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.[2][8]
-
Apoptosis Assays
-
Annexin V/Propidium (B1200493) Iodide (PI) Staining:
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol Outline:
-
Cells are treated with the test compound.
-
Both adherent and floating cells are collected and washed.
-
Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI.
-
The stained cells are analyzed by flow cytometry.
-
-
-
Caspase Activity Assays:
-
Principle: These assays measure the activity of specific caspases (e.g., caspase-3, -8, -9) using fluorogenic or colorimetric substrates. Cleavage of the substrate by the active caspase releases a fluorescent or colored molecule.
-
Protocol Outline:
-
Cell lysates are prepared from treated and untreated cells.
-
The lysate is incubated with a specific caspase substrate.
-
The fluorescence or absorbance is measured over time to determine caspase activity.[2]
-
-
Cell Cycle Analysis
-
Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Protocol Outline:
-
Cells are treated with the compound of interest.
-
Cells are harvested, fixed (e.g., in ethanol), and treated with RNase to remove RNA.
-
The DNA is stained with a fluorescent dye such as propidium iodide (PI) or DAPI.
-
The fluorescence intensity of individual cells is measured by flow cytometry, and the data is analyzed to generate a histogram representing the cell cycle distribution.[1][2]
-
Western Blot Analysis
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.
-
Protocol Outline:
-
Protein lysates are prepared from treated and untreated cells.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, Bax, Bcl-2, caspases).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Visualizing the Mechanism of Action
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and processes affected by eupatorin and its derivatives.
Caption: Eupatorin-induced apoptosis signaling pathways.
Caption: Inhibition of key cancer signaling pathways.
References
- 1. Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis an… [ouci.dntb.gov.ua]
- 2. Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eupatorin-induced cell death in human leukemia cells is dependent on caspases and activates the mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eupatorin modulates BCPAP in thyroid cancer cell proliferation via suppressing the NF-κB/P13K/AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Eupatorin-Induced Cell Death in Human Leukemia Cells Is Dependent on Caspases and Activates the Mitogen-Activated Protein Kinase Pathway | PLOS One [journals.plos.org]
- 8. ijper.org [ijper.org]
- 9. Eupatorin and Salvigenin Potentiate Doxorubicin-Induced Apoptosis and Cell Cycle Arrest in HT-29 and SW948 Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antioxidant Activity of Eupatorin-5-methyl ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eupatorin-5-methyl ether, a polymethoxyflavone found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities, including its potent antioxidant effects. This technical guide provides a comprehensive overview of the antioxidant activity of this compound, detailing its mechanism of action, summarizing available quantitative data, outlining relevant experimental protocols, and visualizing its interaction with key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.
Introduction
Flavonoids are a large class of plant secondary metabolites renowned for their antioxidant properties. Among these, polymethoxyflavones (PMFs) have demonstrated enhanced metabolic stability and oral bioavailability, making them attractive candidates for therapeutic development. This compound (3'-hydroxy-4',5,6,7-tetramethoxyflavone) is a prominent member of this subclass, exhibiting a range of biological activities including anti-inflammatory, and anticancer effects, which are intrinsically linked to its antioxidant capacity.[1] The ability of this compound to mitigate oxidative stress is a key aspect of its therapeutic potential.[1]
Mechanism of Antioxidant Action
The antioxidant activity of this compound is multifaceted, involving both direct and indirect mechanisms to counteract oxidative stress.
-
Direct Radical Scavenging: Like many flavonoids, this compound possesses a chemical structure conducive to donating hydrogen atoms or electrons to neutralize free radicals, thereby terminating the damaging chain reactions of oxidation. The presence of a hydroxyl group on the B-ring is a key structural feature contributing to this activity.
-
Modulation of Cellular Signaling Pathways: A significant aspect of this compound's antioxidant effect is its ability to modulate endogenous antioxidant defense systems. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). This compound is believed to interact with Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. These genes encode for a variety of protective proteins, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS).
-
Inhibition of Pro-oxidant Enzymes: this compound has been shown to inhibit the production of nitric oxide (NO), a molecule that, while important for physiological processes, can contribute to oxidative and nitrosative stress at high concentrations. This inhibitory action on NO production further underscores its role in mitigating oxidative damage.
Quantitative Antioxidant Activity
The antioxidant capacity of this compound has been quantified using various in vitro assays. The available data is summarized in the table below. It is important to note that direct comparative studies using multiple standardized assays on the pure compound are limited in the publicly available literature.
| Assay | Endpoint | Result (IC50) | Reference |
| Nitric Oxide (NO) Radical Scavenging | Inhibition of NO production | 5.5 µM |
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays commonly used to evaluate the antioxidant activity of compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Principle: In its radical form, DPPH has a deep purple color with an absorbance maximum around 517 nm. When reduced by an antioxidant, the color changes to a pale yellow. The decrease in absorbance is proportional to the radical scavenging activity of the compound.
-
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
This compound
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.
-
Prepare a series of dilutions of this compound and the positive control in the same solvent.
-
In a test tube or microplate well, add a specific volume of the DPPH solution to a specific volume of the sample or standard solution.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm.
-
A blank containing the solvent and the sample is also measured to account for any absorbance from the sample itself. A control containing the solvent and DPPH solution is used as the reference.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color with an absorbance maximum at around 734 nm. In the presence of an antioxidant, the radical is reduced, and the color diminishes.
-
Reagents and Equipment:
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol or Ethanol
-
This compound
-
Positive control (e.g., Trolox)
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS solution (e.g., 7 mM) and potassium persulfate solution (e.g., 2.45 mM). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of this compound and the positive control.
-
Add a small volume of the sample or standard to a larger volume of the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation: The percentage of scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Principle: At a low pH, a colorless ferric complex (Fe³⁺-TPTZ) is reduced to a blue-colored ferrous complex (Fe²⁺-TPTZ) by the action of an antioxidant. The intensity of the blue color is proportional to the reducing power of the antioxidant.
-
Reagents and Equipment:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
This compound
-
Positive control (e.g., FeSO₄·7H₂O)
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare the FRAP reagent by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.
-
Prepare a series of dilutions of this compound and the ferrous sulfate (B86663) standard.
-
Add a small volume of the sample or standard to a larger volume of the FRAP reagent.
-
Incubate the mixture at 37°C for a defined period (e.g., 4 minutes).
-
Measure the absorbance at 593 nm.
-
-
Calculation: The antioxidant capacity is determined from a standard curve of ferrous sulfate and is expressed as Fe²⁺ equivalents.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for assessing antioxidant activity.
Caption: Nrf2 signaling pathway activation by this compound.
Caption: General workflow for in vitro antioxidant capacity assays.
Conclusion
This compound exhibits significant antioxidant activity, primarily through the modulation of the Nrf2 signaling pathway and direct radical scavenging. While quantitative data from a comprehensive panel of standardized antioxidant assays are not extensively available, the existing evidence strongly supports its potential as a potent antioxidant agent. The detailed experimental protocols provided herein offer a foundation for further investigation and comparative analysis of its antioxidant efficacy. Future research should focus on generating a more complete quantitative profile of its antioxidant activity and further elucidating the precise molecular interactions within the Nrf2 pathway to fully realize its therapeutic potential in oxidative stress-related diseases.
References
Eupatorin-5-Methyl Ether: A Technical Guide to its Pharmacokinetic Profile and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available pharmacokinetic data specifically for eupatorin-5-methyl ether is limited. This guide provides a comprehensive overview based on available information for the closely related compound, eupatorin (B191229), and general principles of polymethoxylated flavonoid pharmacology. The experimental protocols are representative methodologies for this class of compounds.
Introduction
This compound (3'-hydroxy-4',5,6,7-tetramethoxyflavone) is a naturally occurring polymethoxylated flavonoid (PMF) found in various medicinal plants, including Orthosiphon stamineus.[1][2] PMFs are a class of flavonoids characterized by the presence of multiple methoxy (B1213986) groups, which can influence their metabolic stability and bioavailability. This compound has garnered scientific interest for its potential therapeutic properties, including anti-inflammatory and anticancer activities.[1] A thorough understanding of its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—and bioavailability is critical for its development as a potential therapeutic agent. This technical guide synthesizes the available data and provides detailed experimental methodologies relevant to the study of this compound and related compounds.
Pharmacokinetic Profile
Quantitative Pharmacokinetic Data (Eupatorin in Rats)
The following table summarizes the key pharmacokinetic parameters of eupatorin in rats following a single oral administration. This data can serve as a valuable reference point for estimating the pharmacokinetic profile of this compound.
| Parameter | Value (Mean ± SD) | Unit | Description |
| Cmax | 974.886 ± 293.898 | µg/L | Maximum observed plasma concentration. |
| Tmax | 0.25 | h | Time to reach maximum plasma concentration. |
| t1/2 | 0.353 ± 0.026 | h | Elimination half-life. |
| Data obtained from a study on eupatorin in rats after a single oral dose.[3] |
Bioavailability
The oral bioavailability of flavonoids is a critical factor influencing their therapeutic efficacy. Generally, polymethoxylated flavonoids are thought to have improved metabolic stability and oral bioavailability compared to their hydroxylated counterparts. Methylation can protect the flavonoid structure from extensive first-pass metabolism in the liver.
While the absolute bioavailability of this compound has not been reported, it is anticipated to be higher than that of unmethylated flavonoids. Further studies are required to quantify its oral bioavailability.
Metabolism
The metabolism of eupatorin has been studied in rats both in vivo and in vitro, providing a likely metabolic map for this compound. The primary metabolic pathways for eupatorin include:[4]
-
Phase I Reactions: Oxidation, demethylation.
-
Phase II Reactions: Glucuronidation, sulfation.
These metabolic transformations primarily occur in the liver and intestinal mucosa. The resulting metabolites are generally more water-soluble and are more readily excreted from the body.
Experimental Protocols
This section outlines a representative experimental protocol for conducting a pharmacokinetic study of a polymethoxylated flavonoid, such as this compound, in a rat model. This protocol is based on established methodologies for similar compounds.[5]
Animal Studies
-
Species: Male Sprague-Dawley rats (200-250 g).
-
Housing: Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Standard laboratory chow and water are provided ad libitum.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Fasting: Animals are fasted overnight (12-18 hours) before oral administration, with free access to water.
Drug Administration
-
Formulation: For oral administration, this compound is suspended in a suitable vehicle, such as 0.5% carboxymethylcellulose sodium (CMC-Na). For intravenous administration (to determine absolute bioavailability), the compound is dissolved in a biocompatible solvent system (e.g., saline:polyethylene glycol:ethanol).
-
Dose: The dose level is determined based on preliminary toxicity and efficacy studies.
-
Administration:
-
Oral (p.o.): Administered via oral gavage.
-
Intravenous (i.v.): Administered as a bolus injection into the tail vein.
-
Sample Collection
-
Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or retro-orbital plexus into heparinized tubes at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Blood samples are immediately centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying flavonoids in biological matrices.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, add an internal standard (IS) solution.
-
Perform protein precipitation by adding a threefold volume of a cold organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.
-
Pharmacokinetic Analysis
Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis with appropriate software (e.g., WinNonlin).
Signaling Pathway Modulation
This compound and related flavonoids exert their biological effects by modulating various intracellular signaling pathways.
Anti-Inflammatory Signaling
Eupatorin and the related flavonoid sinensetin (B1680974) have been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response.[2] This is achieved, in part, by inhibiting the activation of the transcription factor STAT1α (Signal Transducer and Activator of Transcription 1α).[2] This, in turn, downregulates the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][5]
Caption: Inhibition of LPS-induced inflammatory signaling by this compound.
Anticancer Signaling
Studies on eupatorin have demonstrated its potential to induce apoptosis (programmed cell death) in cancer cells. One of the key mechanisms involves the inhibition of the Phospho-Akt (Protein Kinase B) signaling pathway.[6] Akt is a crucial kinase that promotes cell survival and proliferation. By inhibiting Akt phosphorylation, eupatorin can up-regulate pro-apoptotic proteins like Bax and Bak, leading to the activation of the intrinsic apoptotic pathway.[6]
Caption: this compound's potential role in inhibiting the Akt signaling pathway.
Conclusion
This compound is a promising natural compound with potential therapeutic applications. While direct pharmacokinetic data is currently scarce, studies on the closely related compound eupatorin suggest rapid absorption and a short half-life in rats. Its polymethoxylated structure may confer favorable bioavailability compared to other flavonoids. The primary metabolic routes are likely to involve Phase I and Phase II biotransformations. Further research is warranted to fully characterize the ADME properties and bioavailability of this compound to support its clinical development. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for future investigations in this area.
References
- 1. Eupatorin 5-methyl ether | 21764-09-0 | FE23208 [biosynth.com]
- 2. Flavonoids eupatorin and sinensetin present in Orthosiphon stamineus leaves inhibit inflammatory gene expression and STAT1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, 21764-09-0 [thegoodscentscompany.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Eupatorin-5-Methyl Ether: A Technical Guide to its Role in Modulating Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eupatorin-5-methyl ether, a naturally occurring flavonoid, has garnered significant interest for its potential therapeutic properties, particularly its role in the intricate modulation of oxidative stress. This technical guide provides a comprehensive overview of the current understanding of this compound's antioxidant activity. It delves into the quantitative data from various antioxidant assays, details the experimental protocols for reproducing and expanding upon these findings, and visually elucidates the key signaling pathways through which this compound exerts its effects. This document is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this compound in oxidative stress-related pathologies.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is a key etiological factor in a myriad of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Flavonoids, a class of polyphenolic compounds found in various plants, are known for their potent antioxidant properties. This compound, a methoxy-substituted flavone, has emerged as a promising candidate for therapeutic intervention due to its demonstrated ability to mitigate oxidative stress.[1] This guide synthesizes the available scientific literature to provide a detailed technical understanding of its mechanisms of action.
Quantitative Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various in vitro assays. The following table summarizes the key quantitative data, providing a comparative overview of its efficacy in different antioxidant contexts.
| Assay | Endpoint Measured | Result (IC50) | Reference(s) |
| Nitric Oxide (NO) Scavenging Assay | Inhibition of Nitric Oxide Production | 5.5 µM | [2] |
IC50: The half maximal inhibitory concentration, representing the concentration of a substance required to inhibit a biological process by 50%.
Note: While this compound is known for its antioxidant properties, specific IC50 values for DPPH and ABTS assays were not available in the reviewed literature. Further research is warranted to quantify its radical scavenging activity in these standard assays.
Signaling Pathways in Oxidative Stress Modulation
This compound exerts its antioxidant effects not only through direct radical scavenging but also by modulating key signaling pathways involved in the cellular response to oxidative stress. These include the NF-κB, Nrf2, and MAPK pathways.
Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and is often activated by oxidative stress. This compound has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.
Activation of the Nrf2 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of antioxidant enzymes. Flavonoids, including likely this compound, are known to activate this protective pathway.
Modulation of the MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in various cellular processes, including the response to oxidative stress. Eupatorin, a closely related compound, has been shown to induce the phosphorylation of JNK (c-Jun N-terminal kinases), a key component of the MAPK pathway, suggesting a role for this compound in modulating this pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's role in modulating oxidative stress.
Nitric Oxide (NO) Scavenging Assay
This assay measures the ability of a compound to scavenge nitric oxide radicals.
-
Reagents:
-
Sodium nitroprusside (10 mM) in phosphate-buffered saline (PBS)
-
Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
This compound stock solution (in DMSO or other suitable solvent)
-
PBS (pH 7.4)
-
-
Procedure:
-
Prepare various concentrations of this compound in PBS.
-
In a 96-well plate, add 50 µL of 10 mM sodium nitroprusside to 50 µL of the this compound solutions.
-
Incubate the plate at 25°C for 150 minutes.
-
After incubation, add 50 µL of Griess reagent to each well.
-
Allow the color to develop for 5-10 minutes at room temperature.
-
Measure the absorbance at 546 nm using a microplate reader.
-
Calculate the percentage of NO scavenging using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without the sample) and A_sample is the absorbance in the presence of the sample.
-
Determine the IC50 value from a plot of inhibition percentage against the concentration of this compound.
-
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the antioxidant activity of a compound within a cellular environment.
-
Cell Line: Human hepatocarcinoma (HepG2) cells are commonly used.
-
Reagents:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed HepG2 cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Wash the cells with PBS.
-
Treat the cells with various concentrations of this compound and 25 µM DCFH-DA in treatment medium for 1 hour at 37°C.
-
Wash the cells with PBS.
-
Add 100 µL of 600 µM AAPH to each well to induce oxidative stress.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence emission at 535 nm with an excitation of 485 nm every 5 minutes for 1 hour.
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot.
-
The CAA unit is calculated as: CAA unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins involved in signaling pathways like NF-κB, Nrf2, and MAPK.
-
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time and then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-JNK, Nrf2, IκBα, p65) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
References
Methodological & Application
Eupatorin-5-Methyl Ether: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eupatorin-5-methyl ether, a naturally occurring flavonoid, has demonstrated significant potential as an anti-cancer agent.[1] This document provides detailed application notes and experimental protocols for investigating the effects of this compound in cell culture settings. The protocols outlined herein cover key assays for assessing cell viability, apoptosis, and cell cycle progression. Furthermore, this document elucidates the role of the PI3K/Akt/mTOR signaling pathway in mediating the cellular responses to this compound and provides a protocol for its investigation via Western blotting.
Data Presentation
The cytotoxic and biological activities of this compound and its parent compound, Eupatorin (B191229), have been evaluated in various cancer cell lines. The following table summarizes key quantitative data from published studies.
| Compound | Cell Line | Assay | Incubation Time (hours) | IC50 Value | Reference |
| Eupatorin | MCF-7 (Breast Cancer) | MTT | 48 | 5 µg/mL | [2] |
| Eupatorin | MDA-MB-231 (Breast Cancer) | MTT | 48 | 5 µg/mL | [2] |
| Eupatorin | MCF-10a (Normal Breast) | MTT | 48 | 30 µg/mL | [2] |
| Eupatorin | PA-1 (Ovarian Cancer) | WST-1 | 24 | 17.19 µg/mL | [3] |
| This compound | - | Nitric Oxide Production | - | 5.5 µM | [4] |
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
This compound exerts its anti-proliferative and pro-apoptotic effects primarily through the modulation of key signaling pathways, with the PI3K/Akt/mTOR cascade being a significant target.[5][6] This pathway is a critical regulator of cell growth, survival, and metabolism, and its hyperactivation is a common feature in many cancers.[6][7]
Eupatorin and related flavonoids have been shown to inhibit the PI3K/Akt/mTOR pathway, leading to downstream effects on cell cycle regulation and apoptosis.[6][8] The proposed mechanism involves the inhibition of Akt phosphorylation, which in turn prevents the activation of mTOR and its downstream effectors.[9] This leads to the de-repression of pro-apoptotic proteins and the arrest of the cell cycle.[2][10]
Figure 1: Proposed signaling pathway of this compound.
Experimental Protocols
The following protocols are provided as a guide and may require optimization for specific cell lines and experimental conditions.
Experimental Workflow
The general workflow for cell culture experiments with this compound involves cell seeding, treatment, and subsequent analysis using various assays.
Figure 2: General experimental workflow for cell culture assays.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.1% (v/v). Replace the medium in the wells with 100 µL of the this compound-containing medium. Include a vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Treated and untreated cells
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 concentration) for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect the supernatant containing any floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of this compound on cell cycle distribution.
Materials:
-
Treated and untreated cells
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest and wash the cells as described in the apoptosis assay protocol.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cell cycle distribution by flow cytometry. Eupatorin has been shown to induce a sub-G1 peak, indicative of apoptosis, as well as G1 or G2/M arrest in different cell lines.[2][11][12]
Western Blot Analysis of the PI3K/Akt/mTOR Pathway
This protocol is for investigating the effect of this compound on the expression and phosphorylation of key proteins in the PI3K/Akt/mTOR pathway.
Materials:
-
Treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-p70S6K, anti-p70S6K, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, anti-p21, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control such as GAPDH. A decrease in the ratio of phosphorylated to total protein for Akt, mTOR, and p70S6K would indicate inhibition of the pathway.[2] An increase in pro-apoptotic proteins (Bax, cleaved caspase-3, cleaved PARP) and cell cycle inhibitors (p21), and a decrease in anti-apoptotic proteins (Bcl-2) would be consistent with the expected effects of this compound.
References
- 1. Eupatorin 5-methyl ether | 21764-09-0 | FE23208 [biosynth.com]
- 2. Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijper.org [ijper.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eupatorin and Salvigenin Potentiate Doxorubicin-Induced Apoptosis and Cell Cycle Arrest in HT-29 and SW948 Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: HPLC Method for the Quantification of Eupatorin-5-Methyl Ether in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Eupatorin-5-methyl ether, a bioactive flavonoid found in various plant species, notably Orthosiphon stamineus[1][2]. The described isocratic reversed-phase HPLC method provides a reliable and efficient means for the determination and quantification of this compound in plant extracts, which is crucial for quality control, standardization of herbal products, and pharmacological research. The protocol covers sample preparation, chromatographic conditions, and comprehensive method validation data.
Principle and Application
This compound (also known as 3'-hydroxy-4',5,6,7-tetramethoxyflavone) is a polymethoxylated flavone (B191248) with significant anti-inflammatory and anticancer properties[3][4]. Accurate quantification is essential for evaluating the therapeutic potential of plant extracts containing this compound.
This method utilizes reversed-phase HPLC with UV detection, a widely adopted technique for the analysis of phenolic compounds and flavonoids in plant matrices[5][6]. The separation is achieved on a C18 column with an isocratic mobile phase, allowing for simple, rapid, and reproducible analysis. The method has been validated according to the International Conference on Harmonisation (ICH) guidelines, ensuring its accuracy, precision, and reliability[7][8].
Experimental Workflow
The overall process for the quantification of this compound from a plant source to final data analysis is outlined below.
Caption: A diagram of the experimental workflow.
Materials and Reagents
-
Solvents: HPLC grade methanol (B129727), acetonitrile, isopropyl alcohol, and water.
-
Reagents: Sodium phosphate (B84403) monobasic (NaH₂PO₄), phosphoric acid.
-
Standards: this compound reference standard (purity ≥95%).
-
Plant Material: Dried and powdered plant material (e.g., leaves of Orthosiphon stamineus).
Experimental Protocols
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Store this solution at 4°C, protected from light[7].
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from approximately 0.1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Preparation of Plant Extract
-
Extraction: Accurately weigh about 1 g of pulverized, dried plant material.
-
Add 50 mL of methanol and extract using a suitable method such as sonication for 30 minutes or maceration with shaking for 24 hours[9].
-
Centrifuge the mixture at 3000 g for 10 minutes and collect the supernatant[5].
-
Filtration: Prior to HPLC injection, filter the supernatant through a 0.45 µm syringe filter to remove particulate matter.
HPLC Analysis
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject 20 µL of the filtered sample extract and standard solutions into the HPLC system[5].
-
Data Acquisition: Record the chromatograms and integrate the peak area corresponding to this compound. Identification is confirmed by comparing the retention time with that of the reference standard[5].
HPLC Method Parameters
The following table summarizes the validated chromatographic conditions for the analysis.
| Parameter | Condition |
| Instrument | HPLC System with UV/Vis or DAD Detector |
| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)[5][10] |
| Mobile Phase | Acetonitrile : Isopropyl Alcohol : 20mM NaH₂PO₄ (pH 3.5) (30:15:55, v/v)[8] |
| Elution Mode | Isocratic[8] |
| Flow Rate | 1.0 mL/min[8] |
| Column Temperature | 25°C[8] |
| Detection Wavelength | 340 nm[8] |
| Injection Volume | 20 µL |
Method Validation Summary
The described method has been validated for linearity, sensitivity, precision, and accuracy. The results are summarized in the table below, based on the performance for Eupatorin analysis[7][8].
| Parameter | Result |
| Linearity Range | 0.03 - 250 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.0305 µg/mL[7][8] |
| Limit of Quantification (LOQ) | 0.122 µg/mL[7][8] |
| Precision (Intra-day %RSD) | 0.05 - 0.476 %[7][8] |
| Precision (Inter-day %RSD) | 0.548 - 1.819 %[7][8] |
| Accuracy (Recovery) | 92.85 - 109.70 %[7][8] |
Flavonoid Biosynthesis Pathway
This compound is a methoxylated flavone. Its biosynthesis in plants involves the general flavonoid pathway followed by specific hydroxylation and O-methylation steps, which are critical for its bioactivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Eupatorin 5-methyl ether | 21764-09-0 | FE23208 [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A simple isocratic HPLC method for the simultaneous determination of sinensetin, eupatorin, and 3'-hydroxy-5,6,7,4'-tetramethoxyflavone in Orthosiphon stamineus extracts. | Sigma-Aldrich [sigmaaldrich.com]
- 9. peerj.com [peerj.com]
- 10. japsonline.com [japsonline.com]
Application Notes and Protocols for Eupatorin-5-methyl ether in MTT Assay for Cytotoxicity Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupatorin-5-methyl ether (E-5-ME), a naturally occurring flavonoid found in various plant species, has garnered interest in pharmacological and biochemical research for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[1] This document provides detailed application notes and protocols for utilizing this compound in a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to assess its cytotoxic effects on cancer cell lines. The MTT assay is a widely adopted colorimetric method to evaluate cell viability and proliferation. The protocol and data presented herein are based on studies of the closely related compound eupatorin (B191229), offering a strong foundational methodology for investigating E-5-ME.
Data Presentation: Cytotoxicity of Eupatorin
While specific IC50 values for this compound from MTT assays are not extensively reported in the literature, data for the structurally similar compound eupatorin provides valuable insights into its potential cytotoxic efficacy. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for eupatorin in various cancer cell lines.
| Cell Line | Cancer Type | Incubation Time | IC50 (µg/mL) | Reference |
| MCF-7 | Human Breast Adenocarcinoma | 24 hours | > 20 | [1] |
| 48 hours | 5 | [1] | ||
| 72 hours | 3 | [1] | ||
| MDA-MB-231 | Human Breast Adenocarcinoma | 24 hours | > 20 | [1] |
| 48 hours | 5 | [1] | ||
| 72 hours | 2 | [1] | ||
| HL-60 | Human Promyelocytic Leukemia | 72 hours | Not specified, but cytotoxic effects observed | [2][3] |
| MCF-10a | Normal Breast Epithelial Cells | 72 hours | 30 | [1] |
Note: The higher IC50 value in the non-cancerous MCF-10a cell line suggests a degree of selectivity of eupatorin for cancer cells.
Experimental Protocols
This section provides a detailed methodology for conducting an MTT assay to determine the cytotoxicity of this compound.
Materials and Reagents
-
This compound (CAS No: 21764-09-0)
-
Selected cancer cell line (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator at 37°C with 5% CO2
Experimental Procedure
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including controls) is less than 0.5% to avoid solvent toxicity.
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the treatment wells) and a negative control (cells in medium only).
-
Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
-
MTT Assay:
-
Following the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.
-
Add 100-150 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Mandatory Visualizations
Experimental Workflow for MTT Assay
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Proposed Signaling Pathway for Cytotoxicity
Based on studies of the related compound eupatorin, this compound is proposed to induce cytotoxicity through the modulation of key signaling pathways involved in cell survival and apoptosis.
Caption: Proposed mechanism of E-5-ME induced apoptosis via Akt inhibition and MAPK activation.
Mechanism of Action and Signaling Pathways
Studies on eupatorin suggest that its cytotoxic effects are mediated through the induction of apoptosis and cell cycle arrest.[1][2] The proposed mechanism involves the inhibition of the Phospho-Akt (Protein Kinase B) signaling pathway, which is a critical regulator of cell survival.[1] Inhibition of this pathway can lead to the upregulation of pro-apoptotic proteins.
Furthermore, eupatorin has been shown to activate the mitogen-activated protein kinase (MAPK) pathway.[2] This activation can trigger the intrinsic apoptotic pathway, characterized by the mitochondrial release of cytochrome c, which in turn activates a cascade of caspases, including caspase-9 and caspase-3, ultimately leading to programmed cell death.[2][3] The induction of apoptosis by eupatorin is also associated with an increase in the expression of pro-apoptotic genes such as Bak1, Bax, and Bad.[1]
References
- 1. Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupatorin-induced cell death in human leukemia cells is dependent on caspases and activates the mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of Proteins Affected by Eupatorin-5-methyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction to Eupatorin-5-methyl Ether
This compound, a naturally occurring flavonoid found in plants such as Orthosiphon stamineus, has garnered significant interest in the scientific community for its diverse bioactive properties.[1] This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities.[1] Its mechanism of action is believed to involve the modulation of various signaling pathways, the inhibition of key enzymes involved in cellular proliferation and inflammation, and the induction of apoptosis.[1][2] Understanding the molecular targets of this compound is crucial for its development as a potential therapeutic agent. Western blot analysis is an indispensable technique for elucidating these mechanisms by allowing for the detection and quantification of specific proteins whose expression or activation is altered by this compound.
Key Signaling Pathways Affected
Research on this compound and structurally related flavonoids like eupatorin (B191229) has implicated several key signaling pathways in its mode of action. These include:
-
Inflammatory Pathways: Eupatorin has been demonstrated to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory response.[3] This is potentially mediated through the inhibition of the STAT1 signaling pathway.[1][3]
-
Apoptosis Pathway: Studies on the related compound eupatorin have shown that it can induce apoptosis in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins.[2][4]
-
Cell Survival and Proliferation Pathways: There is evidence to suggest the involvement of the PI3K/Akt signaling pathway in the cellular response to eupatorin, which is a critical pathway for cell survival and proliferation.
Quantitative Data on Protein Expression Changes
The following tables summarize the observed changes in protein expression in response to treatment with eupatorin, a compound structurally similar to this compound. This data provides a basis for selecting protein targets for Western blot analysis when studying the effects of this compound.
Table 1: Quantitative Analysis of Eupatorin's Effect on Inflammatory Proteins in LPS-stimulated J774 Macrophages
| Protein Target | Treatment Concentration of Eupatorin | Percentage Inhibition of Protein Expression (%) | Reference |
| iNOS | 10 µM | ~ 50% | [3] |
| iNOS | 30 µM | ~ 80% | [3] |
| COX-2 | 10 µM | ~ 40% | [3] |
| COX-2 | 30 µM | ~ 75% | [3] |
Data is estimated from the graphical representation in the cited literature.
Table 2: Qualitative and Semi-Quantitative Analysis of Proteins Affected by Eupatorin in Human Cancer Cell Lines
| Protein Target | Cell Line | Treatment Conditions | Observed Effect on Protein Level | Reference |
| Pro-caspase-3 | HL-60 | 10 µM Eupatorin, 24h | Decrease | [5] |
| Cleaved PARP | HL-60 | 10 µM Eupatorin, 24h | Increase | [5] |
| Bcl-2 | HT-29 | 100 µM Eupatorin + Doxorubicin | Decrease | [4] |
| Bax | HT-29 | 100 µM Eupatorin + Doxorubicin | Increase | [4] |
| Phospho-Akt | MCF-7 & MDA-MB-231 | 5 µg/mL Eupatorin, 48h | Inhibition | [6] |
Experimental Protocols: Western Blot Analysis
This protocol provides a general workflow for the analysis of protein expression changes in cultured cells treated with this compound.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates or flasks.
-
Allow cells to adhere and reach the desired confluency (typically 70-80%).
-
Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for a specified duration (e.g., 24, 48 hours). Include a vehicle-treated control group (e.g., DMSO).
2. Cell Lysis and Protein Extraction:
-
After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay, following the manufacturer's instructions.
4. Sample Preparation for Electrophoresis:
-
Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol).
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
5. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):
-
Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel.
-
Run the gel in electrophoresis buffer at a constant voltage until the dye front reaches the bottom of the gel.
6. Protein Transfer (Blotting):
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
7. Immunoblotting:
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-iNOS, anti-COX-2, anti-phospho-Akt, anti-caspase-3) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
8. Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for a few minutes.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
9. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to a loading control protein (e.g., β-actin or GAPDH) to account for variations in protein loading.
-
Express the results as a fold change or percentage change relative to the vehicle-treated control.
Visualizations
References
- 1. Flavonoids eupatorin and sinensetin present in Orthosiphon stamineus leaves inhibit inflammatory gene expression and STAT1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eupatorin-induced cell death in human leukemia cells is dependent on caspases and activates the mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Eupatorin-5-Methyl Ether: Application Notes and Protocols for Angiogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupatorin-5-methyl ether, a flavone (B191248) isolated from plants such as Orthosiphon stamineus, has emerged as a compound of interest in angiogenesis research. Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions, including tumor growth and metastasis. The inhibition of angiogenesis is a key strategy in cancer therapy. This compound, also known as 3'-hydroxy-5,6,7,4'-tetramethoxyflavone, has demonstrated potential anti-angiogenic properties, making it a valuable tool for researchers in this field. These application notes provide an overview of its mechanism of action, protocols for key in vitro angiogenesis assays, and relevant data to facilitate its use in research settings.
Mechanism of Action
The precise molecular mechanism of this compound's anti-angiogenic activity is an active area of investigation. Based on studies of structurally related flavonoids and preliminary data, its mechanism is thought to involve the modulation of key signaling pathways that regulate endothelial cell proliferation, migration, and differentiation. A likely target is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which is a master regulator of angiogenesis.
It is hypothesized that this compound may inhibit the VEGF-A/VEGFR-2/Akt signaling cascade. This inhibition would lead to a downstream reduction in endothelial cell survival, proliferation, and migration, ultimately impairing the formation of new blood vessels.
Quantitative Data
The following table summarizes the available quantitative data for this compound and its relevant biological activities.
| Parameter | Value | Assay | Source |
| IC50 (NO Production Inhibition) | 5.5 µM | Nitric Oxide Assay | [1] |
Note: Specific IC50 values for the inhibition of endothelial cell proliferation, migration, or tube formation by this compound are not yet widely published. Researchers are encouraged to perform dose-response studies to determine the optimal concentration for their specific experimental setup.
Experimental Protocols
Herein are detailed protocols for fundamental in vitro assays to characterize the anti-angiogenic effects of this compound.
Endothelial Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on endothelial cells and to establish a non-toxic working concentration range for subsequent angiogenesis assays.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of EGM-2 and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in EGM-2 from the stock solution. The final DMSO concentration should not exceed 0.1%.
-
After 24 hours, replace the medium with 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with 0.1% DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for 24-48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Endothelial Cell Tube Formation Assay
Objective: To assess the ability of this compound to inhibit the differentiation and tube-like structure formation of endothelial cells in vitro.
Materials:
-
HUVECs
-
EGM-2
-
This compound
-
Matrigel or other basement membrane matrix
-
24-well plates
-
Inverted microscope with a camera
Protocol:
-
Thaw Matrigel on ice overnight at 4°C.
-
Coat the wells of a pre-chilled 24-well plate with 250 µL of Matrigel per well and allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in EGM-2 at a concentration of 2 x 10⁵ cells/mL.
-
Prepare different concentrations of this compound in EGM-2.
-
Mix the HUVEC suspension with the this compound solutions (or vehicle control) and seed 500 µL of the cell suspension (1 x 10⁵ cells) onto the solidified Matrigel.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
Observe and photograph the formation of tube-like structures under an inverted microscope.
-
Quantify the degree of tube formation by measuring parameters such as the number of nodes, number of meshes, and total tube length using image analysis software.
Endothelial Cell Migration Assay (Wound Healing Assay)
Objective: To evaluate the effect of this compound on the migratory capacity of endothelial cells.
Materials:
-
HUVECs
-
EGM-2
-
This compound
-
6-well plates
-
200 µL pipette tips
-
Inverted microscope with a camera
Protocol:
-
Seed HUVECs in 6-well plates and grow them to form a confluent monolayer.
-
Create a linear scratch (wound) in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with EGM-2 containing different concentrations of this compound or a vehicle control.
-
Capture images of the scratch at 0 hours and at various time points (e.g., 6, 12, and 24 hours) at the same position.
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Visualizations
Caption: Proposed mechanism of this compound in angiogenesis.
Caption: Workflow for evaluating anti-angiogenic effects.
References
Application Note: Metabolite Identification of Eupatorin-5-methyl ether using UHPLC-Q-TOF-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupatorin-5-methyl ether, a naturally occurring flavone, has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-inflammatory and anticancer activities.[1][2] A thorough understanding of its metabolic fate is crucial for the development of safe and effective therapeutics. This application note provides a detailed protocol for the identification of this compound metabolites in biological matrices using Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry (UHPLC-Q-TOF-MS/MS). This powerful analytical technique offers high resolution, mass accuracy, and sensitivity, making it ideal for the structural elucidation of unknown metabolites.[3][4][5][6]
The methodologies outlined herein are based on established protocols for the analysis of the closely related compound, eupatorin, and provide a robust framework for investigating the biotransformation of this compound.[7][8] The primary metabolic pathways anticipated for flavonoids like this compound include oxidation, demethylation, glucuronidation, and sulfate (B86663) conjugation.[7][8]
Experimental Protocols
Sample Preparation
a) In Vitro: Rat Liver Microsomes (RLM) Incubation
-
Prepare an incubation mixture containing:
-
Rat liver microsomes (final concentration: 0.5 mg/mL)
-
This compound (final concentration: 10 µM, dissolved in DMSO, final DMSO concentration ≤ 0.1%)
-
NADPH regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride)
-
Phosphate buffer (0.1 M, pH 7.4) to a final volume of 200 µL.
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for 60 minutes at 37°C in a shaking water bath.
-
Terminate the reaction by adding 400 µL of ice-cold acetonitrile (B52724).
-
Vortex the mixture for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute the residue in 100 µL of the initial mobile phase for UHPLC-Q-TOF-MS/MS analysis.
b) In Vivo: Rat Plasma, Urine, and Feces Sample Collection and Preparation (Based on established in vivo metabolism studies of related compounds[7][8])
-
Administer this compound to Sprague-Dawley rats orally or intravenously at an appropriate dose.
-
Collect blood samples at various time points into heparinized tubes. Centrifuge at 4,000 rpm for 10 minutes to obtain plasma.
-
House rats in metabolic cages to collect urine and feces for up to 48 hours post-administration.
-
Plasma Preparation: To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins. Vortex and centrifuge as described above. Collect and process the supernatant.
-
Urine Preparation: Centrifuge urine samples at 10,000 rpm for 10 minutes. Dilute the supernatant with an equal volume of the initial mobile phase.
-
Feces Preparation: Homogenize fecal samples with a suitable volume of methanol. Sonicate for 30 minutes, then centrifuge at 13,000 rpm for 10 minutes. Collect and process the supernatant.
UHPLC-Q-TOF-MS/MS Analysis
a) UHPLC Conditions
-
Column: Acquity UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-18.1 min, 95-5% B; 18.1-20 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
b) Q-TOF-MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), negative and positive modes.
-
Scan Range: m/z 50-1000.
-
Capillary Voltage: 3.5 kV (negative), 4.0 kV (positive).
-
Source Temperature: 120°C.
-
Desolvation Temperature: 450°C.
-
Cone Gas Flow: 50 L/h.
-
Desolvation Gas Flow: 800 L/h.
-
Collision Energy: Low energy (e.g., 6 eV) for full scan MS and a ramp of higher energies (e.g., 20-40 eV) for MS/MS data acquisition.
-
Data Acquisition: Information-Dependent Acquisition (IDA) or similar data-dependent acquisition mode to trigger MS/MS on potential metabolites.
Data Presentation
The identification of metabolites is based on the comparison of their retention times, accurate mass measurements, and fragmentation patterns with the parent drug. The following table summarizes the theoretical major metabolites of this compound based on common metabolic pathways observed for the closely related compound, eupatorin.[7][8]
| Metabolite ID | Proposed Transformation | Molecular Formula | Calculated m/z [M-H]⁻ |
| M0 | Parent Drug (this compound) | C₁₉H₁₈O₇ | 357.0974 |
| M1 | Demethylation | C₁₈H₁₆O₇ | 343.0818 |
| M2 | Glucuronide Conjugation | C₂₅H₂₆O₁₃ | 533.1295 |
| M3 | Sulfate Conjugation | C₁₉H₁₈O₁₀S | 437.0542 |
| M4 | Oxidation (Hydroxylation) | C₁₉H₁₈O₈ | 373.0923 |
| M5 | Demethylation + Glucuronidation | C₂₄H₂₄O₁₃ | 519.1139 |
| M6 | Demethylation + Sulfation | C₁₈H₁₆O₁₀S | 423.0386 |
| M7 | Hydrogenation | C₁₉H₂₀O₇ | 359.1131 |
Visualizations
Caption: Experimental workflow for metabolite identification.
Caption: Proposed metabolic pathway of this compound.
References
- 1. Eupatorin 5-methyl ether | 21764-09-0 | FE23208 [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. UHPLC-QTOF-MS/MS-SPE-NMR: A Solution to the Metabolomics Grand Challenge of Higher-Throughput, Confident Metabolite Identifications | Springer Nature Experiments [experiments.springernature.com]
- 4. UHPLC-QTOF-MS/MS-SPE-NMR: A Solution to the Metabolomics Grand Challenge of Higher-Throughput, Confident Metabolite Identifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparative UHPLC-QTOF-MS/MS-based metabolomics approach reveals the metabolite profiling of wolfberry sourced from different geographical origins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Metabolites of Eupatorin in Vivo and in Vitro Based on UHPLC-Q-TOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Metabolites of Eupatorin in Vivo and in Vitro Based on UHPLC-Q-TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Eupatorin-5-Methyl Ether from 3,4,5-Trimethoxyphenol: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the multi-step synthesis of Eupatorin-5-methyl ether, a naturally occurring flavonoid with potential therapeutic properties, starting from 3,4,5-Trimethoxyphenol. The synthesis involves four key stages: the preparation of 2-hydroxy-4,5,6-trimethoxyacetophenone via a Fries rearrangement, the synthesis of 3-hydroxy-4-methoxybenzaldehyde (isovanillin), a Claisen-Schmidt condensation to form the chalcone (B49325) intermediate, and a final oxidative cyclization to yield the target flavone. This document outlines the detailed experimental procedures, presents quantitative data in structured tables, and includes graphical representations of the synthetic workflow and reaction pathway to guide researchers in the successful synthesis of this compound for further investigation in drug discovery and development.
Introduction
This compound (3'-hydroxy-4',5,6,7-tetramethoxyflavone) is a flavonoid that has been isolated from various plant sources. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The targeted synthesis of specific flavonoids like this compound is crucial for enabling detailed pharmacological studies and the development of potential new therapeutic agents. This protocol details a reproducible synthetic route starting from the readily available 3,4,5-Trimethoxyphenol.
Overall Synthesis Workflow
The synthesis of this compound from 3,4,5-Trimethoxyphenol is a four-step process. The overall workflow is depicted below.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-hydroxy-4,5,6-trimethoxyacetophenone
This step involves the acetylation of 3,4,5-Trimethoxyphenol followed by a Fries rearrangement to introduce the acetyl group onto the aromatic ring.
Part A: Acetylation of 3,4,5-Trimethoxyphenol
Materials:
-
3,4,5-Trimethoxyphenol
-
Acetic anhydride (B1165640)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663)
-
Round bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Protocol:
-
Dissolve 3,4,5-Trimethoxyphenol (1 equivalent) in pyridine (5 equivalents) in a round-bottom flask.
-
Cool the mixture in an ice bath and add acetic anhydride (1.5 equivalents) dropwise with stirring.[1]
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
To remove residual pyridine, co-evaporate the residue with toluene (2 x 20 mL).[1] The resulting crude 3,4,5-trimethoxyphenyl acetate (B1210297) is used in the next step without further purification.
Part B: Fries Rearrangement of 3,4,5-trimethoxyphenyl acetate
Materials:
-
3,4,5-trimethoxyphenyl acetate (from Part A)
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
Hydrochloric acid (5% aqueous solution)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Round bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Protocol:
-
In a clean, dry round-bottom flask, dissolve 3,4,5-trimethoxyphenyl acetate (1 equivalent) in nitrobenzene.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride (1.2 equivalents) portion-wise, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, slowly warm the mixture to room temperature and then heat to 60-70 °C for 2-3 hours. Monitor the reaction by TLC. Low reaction temperatures generally favor the para-product, while higher temperatures favor the ortho-product.[2]
-
Cool the reaction mixture to room temperature and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with 5% HCl, followed by water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain 2-hydroxy-4,5,6-trimethoxyacetophenone.
Step 2: Synthesis of 3-hydroxy-4-methoxybenzaldehyde (Isovanillin)
This protocol describes the synthesis of isovanillin from vanillin.
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Dimethyl sulfate
-
Potassium carbonate
-
Water
-
Hydrochloric acid
-
Ethyl acetate
-
Round bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Protocol:
-
To a solution of vanillin (1 equivalent) in ethanol, add potassium carbonate (1.5 equivalents).
-
Heat the mixture to reflux and add dimethyl sulfate (1.1 equivalents) dropwise over 30 minutes.
-
Continue refluxing for 2-3 hours, monitoring the reaction by TLC.
-
After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
The crude 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde) can be de-methylated at the 4-position. A common industrial method involves hydrolysis with concentrated sulfuric acid.[3]
-
Alternatively, a selective demethylation can be achieved. For a lab-scale synthesis, conversion of vanillin to isovanillin can be achieved through a multi-step process involving protection, rearrangement, and deprotection, though direct conversion methods are sought for efficiency. A reported method involves the reaction of 3-ethoxy-4-methoxybenzaldehyde (B45797) with concentrated sulfuric acid to yield isovanillin.[3]
Step 3: Claisen-Schmidt Condensation to form Chalcone
This step involves the base-catalyzed condensation of the synthesized acetophenone (B1666503) and benzaldehyde.
Materials:
-
2-hydroxy-4,5,6-trimethoxyacetophenone (from Step 1)
-
3-hydroxy-4-methoxybenzaldehyde (Isovanillin, from Step 2)
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)
-
Ethanol or Isopropyl alcohol (IPA)[4]
-
Water
-
Hydrochloric acid (dilute)
-
Round bottom flask, magnetic stirrer, ice bath.
Protocol:
-
Dissolve 2-hydroxy-4,5,6-trimethoxyacetophenone (1 equivalent) and 3-hydroxy-4-methoxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.[5]
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a 50% aqueous solution of KOH dropwise with vigorous stirring. A color change to deep red or orange is typically observed.[5]
-
Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.[5]
-
After completion, pour the reaction mixture into a beaker of ice-cold water and acidify with dilute hydrochloric acid until the pH is acidic, leading to the precipitation of the chalcone.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry the crude product.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the purified 2'-hydroxy-3,4,5,6-tetramethoxychalcone.
Step 4: Oxidative Cyclization to this compound
The final step is the iodine-mediated oxidative cyclization of the chalcone intermediate.
Materials:
-
2'-hydroxy-3,4,5,6-tetramethoxychalcone (from Step 3)
-
Iodine (I₂)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Round bottom flask, magnetic stirrer, heating mantle.
Protocol:
-
In a round-bottom flask, dissolve the chalcone (1 equivalent) in DMSO.
-
Add a catalytic amount of iodine to the solution.
-
Heat the reaction mixture to 120-130 °C and stir for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a solution of sodium thiosulfate (B1220275) to quench the excess iodine.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol) to afford pure this compound.
Data Presentation
Table 1: Summary of Reactants and Products
| Step | Starting Material(s) | Product | Molar Mass ( g/mol ) |
| 1A | 3,4,5-Trimethoxyphenol | 3,4,5-trimethoxyphenyl acetate | 226.21 |
| 1B | 3,4,5-trimethoxyphenyl acetate | 2-hydroxy-4,5,6-trimethoxyacetophenone | 226.21 |
| 2 | Vanillin | 3-hydroxy-4-methoxybenzaldehyde | 152.15 |
| 3 | 2-hydroxy-4,5,6-trimethoxyacetophenone & 3-hydroxy-4-methoxybenzaldehyde | 2'-hydroxy-3,4,5,6-tetramethoxychalcone | 360.36 |
| 4 | 2'-hydroxy-3,4,5,6-tetramethoxychalcone | This compound | 358.34 |
Table 2: Expected Yields and Physical Properties
| Product | Expected Yield (%) | Physical State | Melting Point (°C) |
| 3,4,5-trimethoxyphenyl acetate | >90 | Solid/Oil | - |
| 2-hydroxy-4,5,6-trimethoxyacetophenone | 60-70 | Solid | - |
| 3-hydroxy-4-methoxybenzaldehyde | 60-70 | Crystalline Powder | 113-116[3] |
| 2'-hydroxy-3,4,5,6-tetramethoxychalcone | 70-80 | Solid | - |
| This compound | 60-70 | Solid | - |
Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on experimental conditions.
Reaction Pathway Diagram
Caption: Detailed reaction pathway for the synthesis of this compound.
Conclusion
The synthetic route detailed in this application note provides a comprehensive and practical guide for the laboratory-scale synthesis of this compound from 3,4,5-Trimethoxyphenol. The protocols are based on established organic chemistry reactions and can be adapted and optimized for specific laboratory conditions. The successful synthesis of this flavonoid will enable further research into its biological activities and potential as a therapeutic agent. It is recommended that all reactions are performed in a well-ventilated fume hood with appropriate personal protective equipment. Characterization of intermediates and the final product by spectroscopic methods (NMR, IR, MS) is essential to confirm their identity and purity.
References
Application Note: Elucidating Eupatorin-5-methyl ether Binding Affinity Using Fluorescence Quenching
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for utilizing intrinsic tryptophan fluorescence quenching to characterize the binding interaction between Eupatorin-5-methyl ether, a bioactive flavonoid, and target proteins. This technique offers a robust and sensitive method for determining binding affinities and understanding the mechanism of interaction, which is crucial for drug discovery and development.
Introduction
This compound is a naturally occurring flavonoid found in various plant species, including those from the Asteraceae family.[1] It has garnered significant interest in pharmacological research due to its anti-inflammatory, antioxidant, and anticancer properties.[1] The therapeutic potential of this compound is attributed to its ability to modulate various biochemical pathways, including the inhibition of enzymes and the regulation of signaling pathways critical for cell proliferation and survival.[1]
Understanding the binding of small molecules like this compound to their protein targets is fundamental to elucidating their mechanism of action. Tryptophan fluorescence quenching is a powerful spectroscopic technique widely used to study protein-ligand interactions.[2][3][4][5] Proteins containing tryptophan residues exhibit intrinsic fluorescence, which can be altered upon the binding of a ligand.[2][3][4] This change in fluorescence intensity, or quenching, can be used to determine key binding parameters such as the binding constant (Ka) and the number of binding sites.
This application note provides a comprehensive guide to employing fluorescence quenching to study the interaction of this compound with a model protein.
Principle of Fluorescence Quenching
The intrinsic fluorescence of a protein is primarily due to its aromatic amino acid residues, with tryptophan being the most significant contributor.[3][6] When a ligand, such as this compound, binds to a protein, it can cause a decrease in the fluorescence intensity of the protein's tryptophan residues. This phenomenon, known as fluorescence quenching, can occur through two primary mechanisms:
-
Static Quenching: This occurs when the ligand and the protein form a non-fluorescent ground-state complex.[7]
-
Dynamic Quenching: This results from collisional encounters between the ligand and the excited-state fluorophore (tryptophan).[8]
The analysis of the quenching data, typically using the Stern-Volmer equation, allows for the determination of the quenching mechanism and the binding affinity. In cases where the titrant absorbs light at or near the excitation or emission wavelengths, a phenomenon known as the inner filter effect can occur, which can lead to significant quenching even without a direct interaction.[2][3][4][5] It is crucial to correct for this effect to obtain accurate binding data.
Experimental Protocol
This protocol is adapted from methodologies used for studying the interaction of similar flavonoids with serum albumin.[7][9]
3.1. Materials and Reagents
-
Target Protein (e.g., Bovine Serum Albumin - BSA)
-
This compound
-
Phosphate Buffer Saline (PBS), pH 7.4
-
Ethanol (B145695) or DMSO (for stock solution of this compound)
-
High-purity water
-
Spectrofluorometer
-
Quartz cuvettes
3.2. Preparation of Solutions
-
Protein Stock Solution: Prepare a stock solution of the target protein (e.g., 1.0 x 10-5 M BSA) in PBS (pH 7.4).
-
Ligand Stock Solution: Prepare a stock solution of this compound (e.g., 1.0 x 10-3 M) in a suitable solvent like ethanol or DMSO.
-
Working Solutions: Prepare a series of working solutions by titrating a fixed concentration of the protein with increasing concentrations of this compound. Ensure the final concentration of the organic solvent is minimal (typically <1%) to avoid effects on protein structure.
3.3. Fluorescence Spectroscopy Measurements
-
Set the excitation wavelength to 280 nm (to excite tryptophan residues) and record the emission spectra over a range of 290-500 nm.[7][9]
-
Place the protein solution in a quartz cuvette and record its fluorescence spectrum.
-
Successively add small aliquots of the this compound stock solution to the cuvette, mix thoroughly, and allow the system to equilibrate for a few minutes before recording the spectrum after each addition.
-
Maintain a constant temperature throughout the experiment using a thermostatically controlled cuvette holder.
-
Perform measurements at different temperatures (e.g., 298 K, 308 K, 318 K) to determine thermodynamic parameters.
3.4. Data Analysis
The fluorescence quenching data can be analyzed using the Stern-Volmer equation:
F0 / F = 1 + Ksv[Q] = 1 + kqτ0[Q]
Where:
-
F0 and F are the fluorescence intensities in the absence and presence of the quencher (this compound), respectively.
-
[Q] is the concentration of the quencher.
-
Ksv is the Stern-Volmer quenching constant.
-
kq is the bimolecular quenching rate constant.
-
τ0 is the average lifetime of the fluorophore in the absence of the quencher (typically ~10-8 s for tryptophan).
For static quenching, the binding constant (Ka) and the number of binding sites (n) can be determined using the double logarithm regression equation:
log[(F0 - F) / F] = log Ka + n log[Q]
Data Presentation
The following tables present example data for the interaction of the closely related flavonoid, Eupatorin , with Bovine Serum Albumin (BSA), as specific data for this compound is not available in the literature. This data serves as an illustrative example of the expected results.
Table 1: Stern-Volmer Quenching Constants for Eupatorin-BSA Interaction [9]
| Temperature (K) | Ksv (L mol-1) | kq (L mol-1 s-1) |
| 298 | 1.5 x 105 | 1.5 x 1013 |
| 308 | 1.2 x 105 | 1.2 x 1013 |
| 318 | 0.9 x 105 | 0.9 x 1013 |
Table 2: Binding Constants and Number of Binding Sites for Eupatorin-BSA Interaction [9]
| Temperature (K) | Ka (L mol-1) | n |
| 298 | 2.1 x 105 | 1.0 |
| 308 | 1.8 x 105 | 1.0 |
| 318 | 1.5 x 105 | 0.9 |
Visualizations
Diagram 1: Experimental Workflow for Fluorescence Quenching
Caption: Workflow for studying protein-ligand binding using fluorescence quenching.
Diagram 2: Potential Signaling Pathways Modulated by this compound
Caption: Potential signaling pathways modulated by this compound.
Conclusion
Fluorescence quenching is a highly effective and accessible method for characterizing the binding of this compound to its protein targets. The protocol and data analysis methods outlined in this application note provide a solid framework for researchers to investigate these interactions, thereby facilitating a deeper understanding of the compound's mechanism of action and aiding in the development of novel therapeutics. Careful consideration of experimental conditions and potential artifacts, such as the inner filter effect, is essential for obtaining accurate and reproducible results.
References
- 1. Eupatorin 5-methyl ether | 21764-09-0 | FE23208 [biosynth.com]
- 2. [PDF] Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. | Semantic Scholar [semanticscholar.org]
- 3. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Inter- and intramolecular fluorescence quenching of organic dyes by tryptophan. | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Eupatorin-5-methyl ether solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eupatorin-5-methyl ether, focusing on its solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is a naturally occurring polymethoxyflavone (PMF) found in various plants.[1] It exhibits a range of biological activities, including anti-inflammatory and anti-cancer properties, primarily through the modulation of various biochemical signaling pathways.[1] Like many flavonoids, this compound is a lipophilic molecule with poor water solubility, which presents a significant challenge for its use in aqueous-based biological assays and for its potential therapeutic development. An estimated water solubility is 52.82 mg/L at 25°C.[2]
Q2: What are the general properties of this compound?
A2: Key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₈O₇ | [1][3][4] |
| Molecular Weight | 358.34 g/mol | [1][3][4] |
| Appearance | Solid | - |
| Melting Point | 179-180°C | [4] |
| Estimated Water Solubility | 52.82 mg/L at 25°C | [2] |
| Storage | 2°C - 8°C | [1] |
Q3: In which organic solvents is this compound soluble?
A3: this compound is reported to be slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol. While precise quantitative data is limited in publicly available literature, these solvents are commonly used to prepare stock solutions for in vitro studies.
| Solvent | Solubility |
| Water | 52.82 mg/L (at 25°C, estimated)[2] |
| DMSO | Slightly soluble |
| Methanol | Slightly soluble |
| Ethanol | Expected to be slightly soluble (based on flavonoid chemistry) |
Troubleshooting Guide: Solubility Issues
Problem: I am having difficulty dissolving this compound in my aqueous buffer for a cell-based assay.
Solution: Direct dissolution of this compound in aqueous buffers is not recommended due to its low water solubility. The standard procedure is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute this stock solution into your aqueous experimental medium.
Recommended Protocol for Preparing a Stock Solution:
-
Solvent Selection: Use sterile, anhydrous Dimethyl Sulfoxide (DMSO) as the primary solvent.
-
Calculating the Amount:
-
Determine the highest final concentration of this compound you will need in your experiment.
-
Prepare a stock solution that is 1000x to 10,000x more concentrated. This will ensure that the final concentration of DMSO in your cell culture medium remains low (<0.1%) to avoid solvent toxicity.
-
Example: For a final assay concentration of 10 µM, a 10 mM stock solution (1000x) is recommended.
-
-
Dissolution:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) can aid dissolution.
-
-
Storage:
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Problem: My this compound precipitates out of solution when I add it to my cell culture medium.
Solution: This is a common issue when diluting a hydrophobic compound from an organic stock solution into an aqueous medium. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.1%. Higher concentrations of DMSO can be toxic to cells and can also cause the compound to precipitate.
-
Dilution Method: Add the stock solution to the medium while vortexing or gently swirling to ensure rapid and even dispersion. Do not add the medium to the stock solution.
-
Pre-warming: Pre-warm your cell culture medium to 37°C before adding the this compound stock solution.
-
Use of a Carrier: Consider using a carrier protein like bovine serum albumin (BSA) in your medium, which can help to keep hydrophobic compounds in solution.
Experimental Protocols & Signaling Pathways
Protocol: Preparation of Working Solutions for Cell-Based Assays
This protocol provides a general guideline for preparing working solutions of this compound for treating cells in culture.
-
Thaw Stock Solution: Thaw a single-use aliquot of your concentrated this compound stock solution (e.g., 10 mM in DMSO) at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, dilute the 10 mM stock 1:100 in pre-warmed medium to get a 100 µM solution.
-
Prepare Final Working Solutions: Use the intermediate dilution to prepare your final working concentrations. For example, to get a final concentration of 10 µM, add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium in your culture plate.
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Vehicle Control: Always include a vehicle control in your experiments. This should contain the same final concentration of DMSO as your highest treatment concentration.
Signaling Pathways Modulated by this compound
This compound has been shown to modulate key signaling pathways involved in inflammation and cancer, such as STAT1 and NF-κB.
Inhibition of the JAK/STAT1 Signaling Pathway
Eupatorin and the related compound sinensetin (B1680974) have been found to inhibit the lipopolysaccharide (LPS)-induced activation of the transcription factor STAT1α.[5] The likely mechanism involves the inhibition of the upstream Janus kinases (JAKs), which are responsible for phosphorylating STAT1.
Inhibition of the NF-κB Signaling Pathway
Polymethoxyflavones are known to inhibit the NF-κB signaling pathway. While the exact mechanism for this compound is not fully elucidated, a common mechanism for flavonoids is the inhibition of the IκB kinase (IKK) complex. This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. As a result, NF-κB (p65/p50) remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate pro-inflammatory gene expression.
Experimental Workflow for Studying this compound Effects
The following diagram outlines a typical experimental workflow for investigating the effects of this compound on cultured cells.
References
Eupatorin-5-methyl Ether: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information regarding the stability and recommended storage conditions for Eupatorin-5-methyl ether. The following sections offer troubleshooting advice and frequently asked questions to ensure the integrity of the compound throughout your research and development endeavors.
Recommended Storage Conditions
Proper storage is critical to maintain the stability and purity of this compound. Based on supplier recommendations, the following conditions are advised for the solid compound:
| Parameter | Recommendation | Source(s) |
| Temperature | 2°C to 8°C (Refrigerated) | [1][2] |
| Atmosphere | Store in a well-closed container. | [1] |
| Light | Protect from light. | [3] |
| Environment | Store in a dry and ventilated place. | [3] |
For long-term storage, it is recommended to keep the compound in a tightly sealed container at the recommended temperature and protected from light.
Stability Profile: An Overview
While specific forced degradation studies on this compound are not extensively published, the stability of flavonoids, as a class, is known to be influenced by several factors including pH, temperature, light, and the presence of oxidizing agents. Methoxyflavones, such as this compound, may exhibit different stability profiles compared to their hydroxylated counterparts.
A study on the stability of other methoxyflavones in biological matrices provides some insight into their general stability.
| Compound Class | Matrix | Storage Condition | Duration | Remaining Percentage | Source(s) |
| Methoxyflavones | Blood | -20°C | 2 days | 96.6–100% | [4] |
| -20°C | 7 days | 84.3–84.6% | [4] | ||
| Methoxyflavones | Plasma | -20°C | 2 days | 96.6–100% | [4] |
| -20°C | 7 days | 86.2–92.6% | [4] |
This data suggests that methoxyflavones are relatively stable when stored at -20°C for a short duration, but degradation can occur over longer periods.
Experimental Protocols: Forced Degradation Studies
To determine the intrinsic stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to identify potential degradation products and pathways. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential to separate and quantify the parent compound from its degradants.
General Protocol for a Forced Degradation Study
This protocol outlines the general steps for conducting a forced degradation study on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound and the stock solution to dry heat at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. A suitable starting point for method development could be a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer at pH 3.5, with UV detection at 340 nm.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No degradation observed under stress conditions. | The stress conditions are not harsh enough. The compound is highly stable under the tested conditions. | Increase the concentration of the acid, base, or oxidizing agent. Increase the temperature or duration of the stress exposure. For photolytic studies, increase the intensity or duration of light exposure. |
| Complete degradation of the compound. | The stress conditions are too harsh. | Decrease the concentration of the stressor. Lower the reaction temperature. Shorten the exposure time and analyze samples at multiple, earlier time points to capture intermediate degradation products. |
| Poor resolution between the parent peak and degradation peaks in HPLC. | The analytical method is not stability-indicating. Co-elution of degradants with the main peak. | Optimize the HPLC method by changing the mobile phase composition (organic modifier, pH, buffer strength), column type (e.g., different stationary phase), or gradient profile. |
| Precipitation of the compound in solution during the study. | Low solubility of the compound or its degradants in the stress medium. | Use a co-solvent if compatible with the stress condition. Reduce the initial concentration of the compound. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: this compound is soluble in methanol and dimethyl sulfoxide (B87167) (DMSO). For stability studies, it is advisable to use a solvent that is compatible with the analytical method and does not interfere with the stress conditions. Methanol or acetonitrile are common choices for HPLC-based stability studies.
Q2: How should I handle this compound in the laboratory?
A2: As with any chemical compound, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound have not been fully elucidated in publicly available literature, studies on other methoxyflavones suggest that O-demethylation is a possible oxidative degradation pathway.[1][5] Under acidic or basic conditions, hydrolysis of the ether linkages could potentially occur, although this may require harsh conditions. The flavonoid backbone itself can also undergo oxidative cleavage.
Q4: How can I monitor the stability of this compound in my experimental solutions?
A4: The most reliable way to monitor the stability is by using a stability-indicating analytical method, such as HPLC-UV. This will allow you to quantify the amount of this compound remaining over time and detect the formation of any degradation products. It is recommended to analyze your experimental solutions at regular intervals, especially if they are stored for extended periods or exposed to harsh conditions.
Visualizing Experimental Workflows
Forced Degradation Study Workflow
The following diagram illustrates a typical workflow for conducting a forced degradation study to assess the stability of a compound like this compound.
Stability-Indicating Method Development Logic
This diagram outlines the logical steps involved in developing a robust stability-indicating analytical method.
References
- 1. Oxidation of 3'-methoxyflavone, 4'-methoxyflavone, and 3',4'-dimethoxyflavone and their derivatives having 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Preventing Eupatorin-5-methyl ether precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eupatorin-5-methyl ether. Our goal is to help you overcome common challenges, particularly the issue of precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
A1: this compound is a naturally occurring flavonoid compound with bioactive properties, including anti-inflammatory, antioxidant, and anticancer activities.[1] It is a hydrophobic molecule with low solubility in aqueous solutions like cell culture media.
Q2: Why is my this compound precipitating in the cell culture medium?
A2: Precipitation of this compound is most likely due to its hydrophobic nature and low solubility in aqueous-based cell culture media. When a concentrated stock solution in an organic solvent like DMSO is diluted into the medium, the compound can come out of solution if its solubility limit is exceeded.
Q3: What is the recommended solvent for this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for dissolving this compound and other hydrophobic flavonoids for cell culture experiments. While not highly soluble, it is slightly soluble in DMSO and methanol.
Q4: What is the maximum recommended concentration of DMSO in my cell culture?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%.[2][3] Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line.[2][3][4]
Troubleshooting Guide: Preventing Precipitation
This guide provides a systematic approach to prevent this compound precipitation.
| Problem | Potential Cause | Solution |
| Immediate Precipitation Upon Dilution | High final concentration: The desired concentration in the media exceeds the solubility limit. | - Perform a dose-response experiment to determine the maximum soluble concentration. - Start with a lower final concentration and gradually increase it. |
| Improper dilution technique: "Solvent shock" from adding a concentrated DMSO stock directly to the aqueous medium. | - Employ a serial dilution method. First, create an intermediate dilution of the stock in pre-warmed (37°C) cell culture medium before preparing the final concentration. - Add the stock solution dropwise to the medium while gently vortexing or swirling. | |
| Low Temperature: The cell culture medium is at room temperature or colder, reducing the solubility of the compound. | - Always pre-warm the cell culture medium to 37°C before adding the this compound stock solution. | |
| Precipitation Over Time in Culture | Compound Instability: The compound may degrade or aggregate over long incubation periods. | - Test the stability of this compound in your specific cell culture medium over the duration of your experiment. - Consider replenishing the medium with freshly prepared compound at regular intervals for long-term studies. |
| Interaction with Media Components: The compound may interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes. | - If possible, try a different basal media formulation. - Test the solubility in a simpler buffered saline solution (e.g., PBS) to see if media components are the primary issue. | |
| pH Shift: Changes in the pH of the culture medium due to cellular metabolism can affect the solubility of the compound. | - Ensure your medium is adequately buffered for the CO2 environment of your incubator. Consider using a medium with a more robust buffering system like HEPES. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
This compound has a molecular weight of 358.34 g/mol . To prepare a 10 mM stock solution, follow these steps:
-
Weigh: Accurately weigh out 3.58 mg of this compound powder.
-
Dissolve: Add 1 mL of sterile, cell culture-grade DMSO to the powder.
-
Mix: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Store: Aliquot the stock solution into smaller, single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.
Protocol for Preparing Working Solutions and Treating Cells
This protocol is designed to minimize precipitation when diluting the DMSO stock solution into your cell culture medium.
-
Pre-warm: Place the required volume of your complete cell culture medium (containing serum and other supplements) in a 37°C incubator or water bath.
-
Thaw Stock: Thaw an aliquot of your 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended):
-
For a final concentration of 10 µM, you can prepare a 1:10 intermediate dilution by adding 10 µL of the 10 mM stock to 90 µL of pre-warmed medium. Mix gently.
-
-
Prepare Final Working Solution:
-
Add the appropriate volume of the stock solution (or intermediate dilution) to the pre-warmed cell culture medium. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of medium).
-
Add the stock solution dropwise while gently swirling the medium to ensure rapid and even dispersion.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to a separate batch of cells.
-
Treat Cells: Replace the existing medium in your cell culture plates with the freshly prepared medium containing this compound or the vehicle control.
-
Incubate: Return the cells to the incubator and proceed with your experimental timeline.
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate several key signaling pathways involved in cell proliferation, inflammation, and apoptosis.
This compound Experimental Workflow
Caption: A typical experimental workflow for using this compound in cell culture.
Inhibition of the STAT1 Signaling Pathway
This compound has been observed to inhibit the activation of STAT1 (Signal Transducer and Activator of Transcription 1), a key mediator of inflammatory responses.[5]
Caption: Proposed mechanism of this compound in the STAT1 signaling pathway.
Modulation of the PI3K/Akt Signaling Pathway
Flavonoids are known to interact with the PI3K/Akt pathway, which is crucial for cell survival and proliferation. While the direct target of this compound in this pathway is under investigation, its inhibitory effects on growth factor receptors suggest a potential upstream regulation.
Caption: Potential inhibitory effect of this compound on the PI3K/Akt signaling pathway.
References
Troubleshooting inconsistent results in Eupatorin-5-methyl ether experiments
Welcome to the technical support center for Eupatorin-5-methyl ether experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and provide standardized protocols for key assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound in a question-and-answer format.
Q1: My cell viability results using the MTT assay are inconsistent and show higher viability than expected, even at high concentrations of this compound. What could be the cause?
A1: This is a common issue when working with flavonoids like this compound. The compound itself can directly reduce the MTT tetrazolium salt to formazan, the colored product measured in the assay.[1] This leads to a false positive signal, making the cells appear more viable than they actually are.
Troubleshooting Steps:
-
Run a cell-free control: Incubate this compound with MTT reagent in cell-free media. If a color change occurs, it confirms the compound is interfering with the assay.
-
Switch to an alternative viability assay: Several assays are not based on tetrazolium reduction and are more suitable for flavonoids.[1][2]
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Trypan Blue Exclusion Assay: A simple and reliable method based on membrane integrity.[1]
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Sulforhodamine B (SRB) Assay: A colorimetric assay that measures total protein content and shows less interference from reducing compounds.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, a key indicator of metabolically active cells.[2]
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DRAQ7™ Staining with Flow Cytometry: DRAQ7™ is a far-red fluorescent dye that only enters cells with compromised membrane integrity, allowing for the quantification of dead cells.
-
Q2: I'm observing precipitation of this compound in my cell culture medium after dilution from the DMSO stock. How can I prevent this?
A2: this compound has limited solubility in aqueous solutions. Precipitation can lead to inconsistent effective concentrations in your experiment.
Troubleshooting Steps:
-
Optimize stock concentration: Prepare a higher concentration stock solution in DMSO (e.g., 10-20 mM). This allows for smaller volumes to be added to the culture medium, reducing the chance of precipitation.
-
Serial dilutions: Perform serial dilutions of the stock solution in DMSO before the final dilution into the aqueous culture medium.
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Vortex during dilution: When making the final dilution into the cell culture medium, vortex the medium gently to ensure rapid and even dispersion of the compound.
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Warm the medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.
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Visual inspection: Always visually inspect your culture plates under a microscope after adding the compound to check for any signs of precipitation.
Q3: My Western blot results for downstream signaling proteins (e.g., p-Akt, p-p65) are weak or inconsistent after this compound treatment. What can I do to improve this?
A3: Weak or inconsistent Western blot signals can arise from several factors, from sample preparation to antibody incubation.
Troubleshooting Steps:
-
Optimize treatment time and concentration: Ensure you are treating the cells for the appropriate duration and at a concentration known to elicit a response. Refer to published literature for effective ranges.
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Use fresh lysates: Prepare fresh cell lysates for each experiment. Avoid repeated freeze-thaw cycles which can degrade proteins, especially phosphorylated ones.
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Add phosphatase and protease inhibitors: Always include a cocktail of phosphatase and protease inhibitors in your lysis buffer to preserve the phosphorylation status and integrity of your target proteins.
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Check antibody quality: Ensure your primary antibodies are validated for the target and species you are working with. Run a positive control if available.
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Optimize antibody concentrations: Titrate your primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.
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Blocking conditions: For phospho-specific antibodies, blocking with 5% Bovine Serum Albumin (BSA) in TBST is often preferred over milk, as milk contains phosphoproteins that can increase background.
-
Loading control: Always use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes.
Data Presentation: IC50 Values of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cell lines as reported in the literature. These values can serve as a reference for designing your experiments.
| Cell Line | Assay Type | Incubation Time | IC50 (µM) | Reference |
| K562 (Human chronic myelogenous leukemia) | MTT | 5 days | Not specified | [1] |
| RAW 264.7 (Murine macrophage) | Nitric Oxide Production | Not specified | 5.5 | [3] |
| Various Cancer Cell Lines | Not specified | Not specified | 10-50 | [4] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and assay method used.
Experimental Protocols
Here are detailed methodologies for key experiments involving this compound.
This compound Stock and Working Solution Preparation
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Stock Solution (10 mM):
-
Weigh out 3.58 mg of this compound (Molecular Weight: 358.34 g/mol ).
-
Dissolve in 1 mL of sterile, anhydrous DMSO.
-
Vortex thoroughly until completely dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C for long-term storage.
-
-
Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions in sterile DMSO to achieve the desired intermediate concentrations.
-
For cell treatment, dilute the final DMSO concentration in pre-warmed (37°C) cell culture medium to the desired final concentration of this compound. The final DMSO concentration in the culture medium should be kept below 0.5% (v/v) to avoid solvent toxicity.
-
Important: Add the diluted compound to the medium and mix well immediately before adding to the cells.
-
Cell Viability Assessment: Sulforhodamine B (SRB) Assay
This protocol is an alternative to the MTT assay to avoid interference from the compound.
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Cell Seeding:
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
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Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from your stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO).
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Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Fixation:
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After incubation, gently remove the medium.
-
Add 100 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to each well.
-
Incubate at 4°C for 1 hour to fix the cells.
-
-
Staining:
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Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Destaining and Solubilization:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
-
Absorbance Measurement:
-
Shake the plate on a shaker for 5-10 minutes to ensure complete dissolution of the dye.
-
Read the absorbance at 510 nm using a microplate reader.
-
Western Blot Analysis of Akt Phosphorylation
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations for the specified time.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
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Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
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Collect the supernatant (protein lysate) and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 10% or 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (diluted in 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Anti-inflammatory Activity: Nitric Oxide (NO) Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL lipopolysaccharide (LPS) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).
-
-
Griess Reagent Preparation:
-
Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid.
-
Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Mix equal volumes of Reagent A and Reagent B immediately before use.
-
-
Assay Procedure:
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of the freshly prepared Griess reagent to each well.
-
Incubate at room temperature for 10 minutes in the dark.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for studying the effects of this compound.
Caption: Simplified PI3K/Akt signaling pathway and the inhibitory effect of this compound.
Caption: Simplified NF-κB signaling pathway and the inhibitory effect of this compound.
References
Technical Support Center: Eupatorin-5-methyl ether Purity Confirmation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eupatorin-5-methyl ether. The following sections detail experimental protocols and data to help confirm the purity of your sample.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to confirm the purity of a this compound sample?
A1: The purity of a this compound sample is typically confirmed using a combination of chromatographic and spectroscopic techniques. The most common methods are High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Mass Spectrometry (MS) to confirm molecular weight and identify impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the chemical structure and detect structural isomers or other impurities.
Q2: What is the expected appearance and molecular weight of high-purity this compound?
A2: High-purity this compound is typically an off-white to yellow or colorless crystalline solid.[1][2] The molecular formula is C19H18O7, with a molecular weight of approximately 358.34 g/mol .[1][3]
Q3: What are some potential impurities I should be aware of in my this compound sample?
A3: Potential impurities can arise from the synthesis process or degradation. These may include:
-
Starting materials and reagents: Unreacted precursors from the synthesis, such as 3,4,5-Trimethoxyphenol.[4]
-
By-products: Compounds formed during the synthesis process due to side reactions.
-
Degradation products: this compound can be susceptible to oxidation and hydrolysis, especially if exposed to light, high temperatures, or non-neutral pH conditions.
-
Residual solvents: Solvents used during synthesis and purification may be present in the final product.
Q4: My HPLC analysis shows a small shoulder on the main peak. What could be the cause?
A4: A shoulder on the main peak in your HPLC chromatogram could indicate the presence of a co-eluting impurity. This could be a structurally related compound, such as an isomer, or a degradation product. To resolve this, you can try optimizing your HPLC method by changing the mobile phase composition, gradient slope, or using a column with a different selectivity. Peak purity analysis using a photodiode array (PDA) detector can also help determine if the peak is spectrally homogeneous.
Q5: I am observing a low signal intensity in my Mass Spectrometry analysis. What are the possible reasons?
A5: Low signal intensity in MS can be due to several factors, including suboptimal ionization, low sample concentration, ion suppression from matrix effects (if not a pure sample), or instrument contamination. For flavonoids like this compound, electrospray ionization (ESI) is common. Ensure your mobile phase is compatible with ESI and consider adjusting the pH to enhance ionization.
Troubleshooting Guides
HPLC Peak Purity Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| Peak Tailing | 1. Interaction of basic analytes with acidic silanols on the column. 2. Column overload. 3. Presence of a void in the column. | 1. Use a mobile phase with a pH that suppresses the ionization of the analyte. Add a competitive base to the mobile phase. 2. Reduce the sample concentration or injection volume. 3. Replace the column. |
| Peak Fronting | 1. Sample solvent is stronger than the mobile phase. 2. Column overload (less common). | 1. Dissolve the sample in the initial mobile phase or a weaker solvent. 2. Reduce the sample concentration. |
| Split Peaks | 1. Clogged column inlet frit. 2. Co-eluting compounds. 3. Sample solvent incompatible with the mobile phase. | 1. Reverse and flush the column. If the problem persists, replace the frit or the column. 2. Optimize the chromatographic method to improve resolution. 3. Inject the sample in the mobile phase. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection. | 1. Use fresh, high-purity solvents and additives. 2. Run a blank gradient and implement a needle wash step. |
Experimental Protocols & Data
Purity Confirmation Workflow
The following diagram illustrates a typical workflow for confirming the purity of a this compound sample.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection is a robust technique for assessing the purity of this compound.
Methodology:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile, isopropyl alcohol, and 20mM phosphate (B84403) buffer (NaH2PO4) (30:15:55, v/v) with the pH adjusted to 3.5.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 340 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the this compound sample in methanol (B129727) or the mobile phase to a concentration of approximately 0.1 mg/mL.
Expected Results:
A pure sample of this compound should yield a single major peak at a specific retention time. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
| Parameter | Expected Value |
| Purity (by HPLC) | ≥ 98% |
| Appearance | Off-white to yellow crystalline powder |
| Melting Point | 179-180°C |
Mass Spectrometry (MS)
LC-MS is used to confirm the molecular weight of this compound and to identify potential impurities.
Methodology:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.
-
Scan Range: m/z 100-500
Expected Data:
The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]+ at m/z 359.1 or the deprotonated molecule [M-H]- at m/z 357.1. Fragmentation data can provide structural information.
| Ion | m/z (calculated) | m/z (observed) |
| [M+H]+ | 359.1134 | ~359.1 |
| [M-H]- | 357.0974 | ~357.1 |
Note: The fragmentation pattern of this compound is expected to be similar to that of Eupatorin, with initial losses of methyl groups (CH3).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of this compound and identifying any structural isomers or impurities. The sample is typically dissolved in a deuterated solvent such as DMSO-d6 or CDCl3.
Expected ¹H NMR Spectral Data (Predicted):
| Proton | Chemical Shift (ppm) |
| OCH₃ | 3.8 - 4.0 |
| Aromatic H | 6.5 - 7.8 |
| OH | ~9.5 |
Note: Predicted data. Actual chemical shifts may vary depending on the solvent and instrument.
Logical Relationship for Purity Confirmation
The following diagram illustrates the logical relationship between the different analytical techniques for a comprehensive purity assessment.
References
Handling and safety precautions for Eupatorin-5-methyl ether powder
This technical support center provides comprehensive guidance on the handling, safety, and experimental use of Eupatorin-5-methyl ether powder for researchers, scientists, and drug development professionals.
Section 1: Safety and Handling Precautions
1.1 Hazard Identification
This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[1] It is essential to handle this compound with care in a laboratory setting.
GHS Pictogram:
Signal Word: Danger[1]
Hazard Statements:
-
H301: Toxic if swallowed.[1]
Precautionary Statements:
-
P264: Wash hands and any exposed skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1]
-
P405: Store locked up.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
1.2 Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.
1.3 Storage and Stability
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Recommended storage temperature is between 2°C and 8°C.[3] Some suppliers recommend storing at refrigerator temperature under an inert atmosphere.[4]
-
Stability: Stable under normal storage conditions.[2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[2]
1.4 Emergency Procedures
-
If Swallowed: Immediately call a poison control center or doctor. Rinse mouth.
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.
Section 2: Physicochemical and Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₈O₇ | [1] |
| Molecular Weight | 358.34 g/mol | [1][3] |
| Appearance | Colorless crystalline solid or white powder | [4] |
| CAS Number | 21764-09-0 | [1][4] |
| Solubility | Soluble in water at 52.82 mg/L @ 25 °C (estimated) | [5] |
| Storage Temperature | 2°C - 8°C | [3] |
| IC₅₀ for NO production | 5.5 µM | [6] |
Section 3: Experimental Protocols
3.1 Preparation of Stock Solutions
It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent such as DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C.
3.2 Cell Viability and Proliferation (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, K562)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration in the wells should be kept constant and low (e.g., <0.1%).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
3.3 Nitric Oxide (NO) Production Inhibition Assay (Griess Assay)
This protocol measures the inhibitory effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well plates
-
Plate reader
Protocol:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare dilutions of this compound in complete medium.
-
Pre-treat the cells with 100 µL of the this compound dilutions for 1 hour. Include a vehicle control.
-
Stimulate the cells with LPS (e.g., 1 µg/mL final concentration) and incubate for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a standard curve of sodium nitrite in complete medium (ranging from 0 to 100 µM).
-
Add 50 µL of Griess Reagent Component A to each well containing the supernatant and standards.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a plate reader.
-
Calculate the nitrite concentration in the samples using the standard curve and determine the percentage of NO production inhibition.
3.4 Western Blot Analysis of PI3K/Akt Signaling Pathway
This protocol outlines the procedure to analyze the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a protein assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies for total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading.
Section 4: Troubleshooting and FAQs
4.1 Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| This compound precipitates in culture medium. | The concentration of the compound exceeds its solubility in the aqueous medium. The final DMSO concentration is too high. | - Prepare fresh dilutions from the stock solution. - Ensure the final DMSO concentration is below 0.5% (ideally <0.1%). - Briefly warm the medium to 37°C before adding the compound. - Vortex the diluted solution before adding it to the cells. |
| High variability between replicate wells in the MTT assay. | - Uneven cell seeding. - Edge effects in the 96-well plate. - Incomplete dissolution of formazan crystals. | - Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. - Avoid using the outer wells of the plate or fill them with sterile PBS. - Ensure complete dissolution of formazan by shaking the plate for an adequate time. |
| Low or no signal in the Griess assay. | - Cells are not producing NO in response to LPS. - Griess reagents have expired or were not prepared correctly. | - Check the activity of the LPS. - Ensure the RAW 264.7 cells are healthy and at a low passage number. - Prepare fresh Griess reagents. |
| Weak or no bands in Western blot. | - Low protein concentration. - Inefficient protein transfer. - Inactive primary or secondary antibody. | - Load a higher amount of protein. - Optimize the transfer conditions (time, voltage). - Use fresh or a different batch of antibodies. Check the recommended antibody dilution. |
| High background in Western blot. | - Insufficient blocking. - Antibody concentration is too high. - Inadequate washing. | - Increase the blocking time or try a different blocking agent. - Optimize the antibody concentrations. - Increase the number and duration of washing steps. |
4.2 Frequently Asked Questions (FAQs)
-
What is the best solvent to dissolve this compound for in vitro experiments? DMSO is the most commonly used solvent for preparing stock solutions.
-
What is the recommended working concentration for cell culture experiments? The optimal concentration will vary depending on the cell line and the specific assay. It is recommended to perform a dose-response experiment, starting with a range of concentrations (e.g., 1 µM to 100 µM) to determine the effective concentration for your experimental setup.
-
Is this compound light-sensitive? While not explicitly stated for this compound, many flavonoids can be light-sensitive. It is good laboratory practice to protect solutions from direct light, especially during long incubation periods.
-
How should I dispose of waste containing this compound? Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.
Section 5: Visualizations
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound, 21764-09-0 [thegoodscentscompany.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchhub.com [researchhub.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: NMR Analysis of Eupatorin-5-Methyl Ether
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eupatorin-5-methyl ether in NMR analysis.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for NMR analysis of this compound?
A1: The recommended solvents for this compound, a flavonoid, are Dimethyl Sulfoxide-d6 (DMSO-d6) and Methanol-d4 (CD3OD) .[1][2] The choice between them depends on the specific experimental goals and potential solubility issues. Chloroform-d is often a poor choice for flavonoids due to low solubility.[1]
Q2: Why are deuterated solvents necessary for 1H NMR?
A2: Deuterated solvents are used in 1H NMR to avoid large solvent signals that would otherwise obscure the signals from the analyte. The deuterium (B1214612) nucleus (²H) resonates at a different frequency than protons (¹H), making the solvent essentially "invisible" in a proton NMR spectrum.
Q3: How much this compound is needed for NMR analysis?
A3: For a standard 5 mm NMR tube, the recommended amount of sample is:
-
¹H NMR: 2-10 mg
-
¹³C NMR: 10-50 mg
It is crucial to dissolve the sample in the appropriate amount of solvent to ensure optimal concentration.
Troubleshooting Guide
Issue 1: Poor solubility of this compound.
-
Symptom: The sample does not fully dissolve in the chosen NMR solvent, leading to a cloudy or heterogeneous solution.
-
Cause: this compound, like many flavonoids, can have limited solubility in certain solvents.
-
Solution:
-
Switch Solvents: If you are using Methanol-d4 and observing poor solubility, switching to DMSO-d6 is a good first step, as DMSO-d6 is an excellent solvent for a wide range of organic compounds.[3][4]
-
Gentle Heating: Gently warming the sample vial after adding the solvent can aid in dissolution.
-
Vortexing: Vigorous mixing using a vortex mixer can help dissolve the compound.[5]
-
Issue 2: Broad or distorted peaks in the NMR spectrum.
-
Symptom: The peaks in the NMR spectrum are not sharp and well-defined.
-
Causes & Solutions:
-
Insoluble Particles: The presence of undissolved material can disrupt the magnetic field homogeneity. Solution: Filter the sample solution through a pipette with a cotton or glass wool plug into the NMR tube.[6]
-
High Viscosity: A highly concentrated sample can lead to increased viscosity and broader lines. Solution: Dilute the sample with more deuterated solvent.
-
Paramagnetic Impurities: The presence of paramagnetic ions can cause significant line broadening. Solution: Ensure all glassware is thoroughly clean. If paramagnetic contamination is suspected, passing the sample through a small plug of silica (B1680970) gel may help.
-
Issue 3: Obscured signals due to residual solvent peaks.
-
Symptom: The residual proton signal of the deuterated solvent overlaps with important signals from this compound.
-
Cause: No deuterated solvent is 100% pure and will always show a small residual peak.
-
Solution:
-
Solvent Selection: Choose a solvent where the residual peak does not interfere with key analyte signals. The table below provides the chemical shifts of common residual solvent peaks.
-
Solvent Purity: Use high-purity deuterated solvents (≥99.9 atom % D) to minimize the intensity of the residual peak.[5]
-
Solvent Selection and Properties
The choice of solvent is critical for obtaining a high-quality NMR spectrum. Below is a comparison of the recommended solvents for this compound.
| Solvent | ¹H Residual Peak (ppm) | ¹³C Signal (ppm) | Boiling Point (°C) | Advantages | Disadvantages |
| DMSO-d6 | ~2.50 (quintet) | ~39.52 (septet) | 189 | Excellent dissolving power for a wide range of compounds, including polar molecules.[3][4] | High boiling point makes sample recovery difficult. Hygroscopic, can absorb water from the atmosphere leading to a water peak around 3.3 ppm.[5] |
| Methanol-d4 | ~3.31 (quintet), ~4.87 (hydroxyl) | ~49.0 (septet) | 65 | Lower boiling point allows for easier sample recovery. | May have lower solubility for some flavonoids compared to DMSO-d6. The hydroxyl proton signal can be broad and its position can vary. |
Experimental Protocol: Preparation of this compound for NMR Analysis
This protocol outlines the steps for preparing a sample of this compound for NMR analysis.
Materials:
-
This compound (2-10 mg for ¹H, 10-50 mg for ¹³C)
-
Deuterated solvent (DMSO-d6 or Methanol-d4, 0.6-0.7 mL)
-
5 mm NMR tube and cap
-
Glass vial
-
Pasteur pipette and bulb
-
Cotton or glass wool
-
Vortex mixer (optional)
Procedure:
-
Weighing the Sample: Accurately weigh the desired amount of this compound into a clean, dry glass vial.
-
Adding the Solvent: Using a clean pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Dissolving the Sample: Gently swirl the vial to dissolve the sample. If necessary, use a vortex mixer for more vigorous mixing. Gentle warming can also be applied if solubility is an issue.
-
Filtering the Sample: Place a small, tight plug of cotton or glass wool into the narrow part of a Pasteur pipette.
-
Transferring to the NMR Tube: Using the filter pipette, transfer the sample solution from the vial into the clean, dry NMR tube. This will remove any undissolved particulate matter.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Cleaning the Tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.
Workflow and Decision Making
The following diagrams illustrate the decision-making process for solvent selection and the experimental workflow for sample preparation.
Caption: Decision workflow for selecting the optimal NMR solvent.
Caption: Step-by-step workflow for NMR sample preparation.
References
- 1. NMR Chemical Shifts of Common Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fiveable.me [fiveable.me]
- 4. DMSO-D6 Preparations and applications Dimethyl sulfoxide - Mesbah Energy [irisotope.com]
- 5. benchchem.com [benchchem.com]
- 6. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
Technical Support Center: Optimizing HPLC Parameters for Eupatorin-5-methyl Ether Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of Eupatorin-5-methyl ether. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.
Troubleshooting Guide
This section addresses specific problems that may arise during the HPLC analysis of this compound.
Question: Why am I observing poor peak resolution or co-elution with other components?
Answer:
Poor peak resolution is a common challenge in HPLC, especially when dealing with complex mixtures containing structurally similar compounds. Several factors can contribute to this issue. Here’s a systematic approach to troubleshoot and improve peak separation:
-
Mobile Phase Composition: The composition of the mobile phase is a critical factor influencing selectivity and retention. For this compound, a mobile phase of acetonitrile, isopropyl alcohol, and a phosphate (B84403) buffer is effective.
-
Action: Carefully prepare the mobile phase with the precise ratio of acetonitrile:isopropyl alcohol:20mM phosphate buffer (30:15:55, v/v/v). Ensure the pH of the buffer is adjusted to 3.5. Inconsistent mobile phase preparation can lead to shifts in retention times and poor resolution.
-
-
Flow Rate: The flow rate affects the time the analyte spends interacting with the stationary phase.
-
Action: A flow rate of 1.0 mL/min is a good starting point. If peaks are still co-eluting, consider slightly decreasing the flow rate (e.g., to 0.8 mL/min). This will increase retention times but may improve the separation of closely eluting peaks.[1]
-
-
Column Temperature: Temperature influences the viscosity of the mobile phase and the kinetics of the separation.
-
Action: Maintain a constant column temperature of 25°C. Temperature fluctuations can cause retention time variability. If resolution is still an issue, you can experiment with slightly increasing the temperature (e.g., to 30°C) to see if it improves peak shape and separation, but be mindful that excessive heat can degrade the column and the analyte.
-
-
Column Condition: A worn-out or contaminated column will lead to peak broadening and loss of resolution.
-
Action: Ensure your C18 column is in good condition. If you suspect contamination, flush the column with a strong solvent like methanol (B129727) or acetonitrile. If performance does not improve, the column may need to be replaced.
-
Question: My this compound peak is tailing. What can I do to improve the peak shape?
Answer:
Peak tailing can compromise the accuracy of quantification. The primary causes and their solutions are:
-
Secondary Interactions: Residual silanol (B1196071) groups on the silica-based C18 stationary phase can interact with polar functional groups on this compound, causing tailing.
-
Action: The use of a phosphate buffer at a low pH (3.5) in the mobile phase helps to suppress the ionization of silanol groups, minimizing these secondary interactions.
-
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.
-
Action: Reduce the injection volume or dilute your sample.
-
-
Column Contamination: Contaminants from previous injections can interact with the analyte.
-
Action: Flush the column with a strong solvent. The use of a guard column is also recommended to protect the analytical column from strongly retained impurities.
-
Question: I am experiencing fluctuating retention times for this compound. What are the possible causes and solutions?
Answer:
Consistent retention times are crucial for reliable peak identification. Fluctuations can be caused by several factors:
-
Mobile Phase Instability:
-
Cause: Inconsistent mobile phase composition due to improper mixing, evaporation of volatile organic solvents (acetonitrile, isopropanol), or changes in pH.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to minimize evaporation. Ensure the buffer is fully dissolved and the pH is accurately adjusted.
-
-
Pump Issues:
-
Cause: Leaks, worn pump seals, or check valve malfunctions can lead to an inconsistent flow rate.
-
Solution: Regularly inspect the HPLC pump for leaks. If the pressure is fluctuating, it may indicate a problem with the pump seals or check valves, which may need cleaning or replacement.
-
-
Temperature Fluctuations:
-
Cause: Changes in the ambient laboratory temperature can affect retention times if a column oven is not used.
-
Solution: Use a column oven set to a constant temperature (e.g., 25°C) to ensure a stable chromatographic environment.
-
-
Column Equilibration:
-
Cause: Insufficient time for the column to equilibrate with the mobile phase before starting a run.
-
Solution: Ensure the column is adequately equilibrated with the mobile phase before the first injection. This is typically indicated by a stable baseline.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for the separation of this compound?
A1: A validated isocratic reverse-phase HPLC method has been shown to be effective. The key parameters are summarized in the table below.
Q2: How should I prepare my samples for HPLC analysis?
A2: For plant extracts, a common procedure involves extraction with a suitable solvent followed by filtration.
-
Extraction: Extract the dried and powdered plant material with methanol.
-
Filtration: After extraction, centrifuge the sample and filter the supernatant through a 0.45 µm syringe filter before injection to remove any particulate matter that could clog the HPLC system.
Q3: How do I prepare standard solutions for calibration?
A3: Accurate preparation of standard solutions is essential for quantitative analysis.
-
Stock Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in a suitable solvent (e.g., methanol) in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards at different concentrations. This will be used to generate a calibration curve.
Q4: What is system suitability testing and why is it important?
A4: System suitability testing (SST) is a series of tests to ensure that the chromatographic system is performing adequately for the intended analysis. It is typically performed before running any samples. Key SST parameters include:
-
Peak Tailing Factor: Measures the symmetry of the peak. A value close to 1 is ideal.
-
Theoretical Plates (N): A measure of column efficiency. Higher values indicate better efficiency.
-
Relative Standard Deviation (RSD) of Peak Area and Retention Time: Multiple injections of the same standard should yield consistent peak areas and retention times (typically RSD < 2%).
Data Presentation
Table 1: Recommended HPLC Parameters for this compound Separation
| Parameter | Recommended Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: Isopropyl Alcohol: 20mM Phosphate Buffer (pH 3.5) (30:15:55, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 340 nm |
| Injection Volume | 10-20 µL |
Experimental Protocols
1. Preparation of Mobile Phase (1 L):
-
Prepare 1 L of 20mM sodium phosphate buffer (NaH₂PO₄).
-
Adjust the pH of the buffer to 3.5 using phosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
In a clean 1 L media bottle, combine 300 mL of HPLC-grade acetonitrile, 150 mL of HPLC-grade isopropyl alcohol, and 550 mL of the prepared phosphate buffer.
-
Mix thoroughly and degas the mobile phase using sonication or vacuum filtration.
2. Standard Solution Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and make up to volume with methanol.
-
Working Standard Solutions: From the stock solution, prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with the mobile phase.
3. Sample Preparation (from plant material):
-
Weigh 1 g of dried, powdered plant material into a flask.
-
Add 20 mL of methanol and extract using sonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC Analysis Procedure:
-
Set up the HPLC system with the parameters listed in Table 1.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Perform system suitability tests by injecting a mid-concentration standard solution multiple times.
-
Inject the series of working standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
After the analysis, flush the column with a high percentage of organic solvent (e.g., 80% methanol in water) to remove any strongly retained compounds.
Mandatory Visualization
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Decision tree for troubleshooting common HPLC issues.
References
Technical Support Center: Isolating Eupatorin-5-methyl Ether from Orthosiphon stamineus
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the isolation of Eupatorin-5-methyl ether from Orthosiphon stamineus. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction, separation, and purification of this promising flavonoid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in isolating this compound from Orthosiphon stamineus?
A1: The primary challenges stem from the complex phytochemical profile of Orthosiphon stamineus. The plant contains a multitude of structurally similar compounds, including other polymethoxylated flavonoids (e.g., sinensetin, eupatorin), phenolic acids (e.g., rosmarinic acid), and terpenoids.[1][2][3] This complexity can lead to:
-
Co-extraction: Solvents that effectively extract this compound will also extract numerous other compounds, resulting in a complex crude extract.
-
Co-elution: During chromatographic separation, this compound can co-elute with other flavonoids of similar polarity, making isolation difficult.[4]
-
Low Yield: The concentration of this compound in the plant material may be variable, and losses can occur at each stage of the multi-step purification process.
Q2: Which solvent system is best for the initial extraction of this compound?
A2: this compound is a polymethoxylated flavone, making it relatively nonpolar. Therefore, solvents of medium to low polarity are generally most effective. Chloroform (B151607) and ethyl acetate (B1210297) have been shown to be effective for extracting polymethoxylated flavonoids from Orthosiphon stamineus.[5][6] While more polar solvents like methanol (B129727) and ethanol (B145695) can also be used, they will co-extract a larger amount of polar compounds like phenolic acids, which can complicate subsequent purification steps.[1][5] Acetone has also been reported to enrich polymethoxylated flavones in extracts.[7]
Q3: My TLC/HPLC analysis shows several spots/peaks that are very close together. How can I improve the separation of this compound from other flavonoids?
A3: This is a common issue due to the presence of other structurally similar flavonoids. To improve separation, consider the following strategies:
-
Optimize the Mobile Phase: For silica (B1680970) gel chromatography (TLC or column), a common mobile phase is a mixture of a nonpolar solvent (like n-hexane) and a more polar solvent (like ethyl acetate).[6] Systematically vary the ratio of these solvents to find the optimal polarity that maximizes the separation (ΔRf) between the target compound and its neighbors. For reverse-phase HPLC (RP-HPLC), adjusting the ratio of water (often with a small amount of acid like formic acid to improve peak shape) and an organic modifier (like acetonitrile (B52724) or methanol) is key.[4][8]
-
Try a Different Stationary Phase: If optimizing the mobile phase on silica gel is insufficient, consider using a different adsorbent. Sephadex LH-20 is often used for flavonoid separation and works by a combination of molecular sieving and adsorption chromatography.[3][9]
-
Use Gradient Elution: In both column chromatography and HPLC, using a gradient elution (where the mobile phase composition is changed over time) can help to resolve complex mixtures.[10]
Q4: I am experiencing significant loss of my compound during the purification process. What are the potential causes and solutions?
A4: Yield loss can occur at several stages. Here are some common causes and troubleshooting tips:
-
Incomplete Extraction: Ensure the plant material is finely powdered to maximize surface area for solvent penetration. Advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve extraction efficiency and reduce extraction time.[11][12]
-
Compound Degradation: Flavonoids can be sensitive to heat, light, and pH extremes. Avoid excessive heating during solvent evaporation and store extracts and fractions in the dark and at low temperatures.
-
Irreversible Adsorption: Some compounds can bind irreversibly to the stationary phase during column chromatography. If you suspect this is happening (e.g., your compound never elutes), you may need to try a different stationary phase or deactivate the silica gel.[13]
-
Loss During Solvent Partitioning: When performing liquid-liquid extractions, ensure adequate mixing and settling times to allow for complete phase separation. Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.
-
Failed Crystallization: If you are attempting to purify the final compound by crystallization and it fails, it may be due to residual impurities. In this case, an additional chromatographic step, such as preparative TLC, may be necessary.
Troubleshooting Guides
Guide 1: Column Chromatography Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Separation / Co-elution of Flavonoids | 1. Incorrect mobile phase polarity.[14] 2. Column overloading.[15] 3. Column channeling or poor packing. | 1. Optimize the mobile phase using TLC first. Aim for an Rf value of 0.2-0.4 for the target compound. 2. Reduce the amount of crude extract loaded onto the column. A general rule is 1g of extract per 20-100g of silica gel. 3. Ensure the column is packed uniformly without any air bubbles. The top surface of the silica should be flat.[14] |
| Compound Does Not Elute from the Column | 1. Mobile phase is too nonpolar. 2. Compound is unstable on silica and has decomposed.[13] 3. Compound has very low solubility in the mobile phase. | 1. Gradually increase the polarity of the mobile phase (gradient elution). 2. Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before developing. If it degrades, consider using a less acidic stationary phase like alumina (B75360) or deactivated silica.[13] 3. If solubility is an issue, you may need to change the solvent system entirely. |
| Streaking or Tailing of Bands | 1. Sample is too concentrated or poorly soluble in the mobile phase. 2. Interactions with acidic silanol (B1196071) groups on the silica surface. | 1. Dissolve the sample in a minimal amount of solvent before loading, or use the dry-loading method.[15] 2. Add a small amount of a modifier like acetic acid or triethylamine (B128534) to the mobile phase to suppress interactions with the stationary phase. |
Guide 2: HPLC Analysis Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Resolution / Co-elution | 1. Mobile phase composition is not optimal.[4] 2. Inappropriate column temperature. 3. Flow rate is too high. | 1. Adjust the ratio of organic solvent (acetonitrile or methanol) to the aqueous phase. Try different organic modifiers.[4] 2. Systematically evaluate different column temperatures (e.g., 25°C, 30°C, 40°C) as this can alter selectivity.[4][8] 3. Lower the flow rate to increase the interaction time with the stationary phase, which may improve resolution.[4] |
| Peak Tailing | 1. Secondary interactions with residual silanol groups on the C18 column.[4] 2. Column overload.[4] 3. Column contamination. | 1. Add a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase to protonate the silanols and reduce unwanted interactions.[4] 2. Dilute the sample or inject a smaller volume.[4] 3. Flush the column with a strong solvent (e.g., isopropanol (B130326) or a high percentage of organic solvent). |
| Fluctuating Retention Times | 1. Inadequate column equilibration between runs.[4] 2. Changes in mobile phase composition (e.g., evaporation of organic solvent). 3. Temperature fluctuations.[4] | 1. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. 2. Prepare fresh mobile phase daily and keep the solvent bottles covered. 3. Use a column oven to maintain a constant temperature.[4] |
Data Presentation
Table 1: Effect of Solvent Polarity on Extraction Yield from Orthosiphon stamineus Leaves
This table summarizes the total extraction yield and the relative abundance of different classes of compounds based on solvent polarity. Note that while specific data for this compound is not provided in the source, the yield of Sinensetin (SEN), another polymethoxylated flavonoid, can serve as a useful indicator.
| Solvent | Polarity Index | Total Extraction Yield (wt. %) | Relative Yield of Rosmarinic Acid (Polar) | Relative Yield of Sinensetin (Nonpolar) |
| n-Hexane | 0.1 | 3.08% | Lowest | Low |
| Ethyl Acetate | 4.4 | 6.05% | Low | Highest |
| Ethanol | 4.3 | 4.42% | High | Medium |
| Water | 10.2 | 33.69% | Highest | Lowest |
| Data adapted from Mohd Farhan B. Abdul Razak et al., 2012.[1][16] The study did not quantify this compound, but Sinensetin is a structurally similar polymethoxylated flavonoid. |
Experimental Protocols
Protocol 1: General Procedure for Extraction and Fractionation
This protocol is a synthesized methodology based on common practices for isolating flavonoids from Orthosiphon stamineus.
-
Preparation of Plant Material:
-
Obtain dried leaves of Orthosiphon stamineus.
-
Grind the leaves into a fine powder using a mechanical grinder to increase the surface area for extraction.
-
-
Solvent Extraction:
-
Macerate the powdered leaves (e.g., 500 g) with methanol (e.g., 2 L) at room temperature for 48-72 hours with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain the crude methanolic extract.
-
-
Solvent Partitioning (Fractionation):
-
Suspend the crude methanolic extract (e.g., 50 g) in distilled water (e.g., 500 mL).
-
Perform successive liquid-liquid extractions in a separatory funnel with solvents of increasing polarity.
-
Extract three times with n-hexane (3 x 300 mL) to remove highly nonpolar compounds like fats and waxes. Combine the hexane (B92381) fractions.
-
Next, extract the aqueous layer three times with chloroform (3 x 300 mL). This compound and other polymethoxylated flavonoids are expected to partition into this fraction.[6] Combine the chloroform fractions.
-
Subsequently, extract the remaining aqueous layer three times with ethyl acetate (3 x 300 mL) to isolate more polar flavonoids. Combine the ethyl acetate fractions.
-
-
Concentrate each of the n-hexane, chloroform, and ethyl acetate fractions separately using a rotary evaporator. The chloroform fraction is the primary candidate for isolating this compound.
-
Protocol 2: Isolation by Column Chromatography and Preparative TLC
-
Preparation of the Column:
-
Use a glass column packed with silica gel (60-120 mesh) as the stationary phase. A common slurry packing method involves mixing the silica gel with the initial mobile phase (e.g., n-hexane) and pouring it into the column, allowing it to settle into a uniform bed.
-
-
Sample Loading:
-
Dissolve the dried chloroform fraction (e.g., 10 g) in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase).
-
Alternatively, use a dry-loading method: adsorb the extract onto a small amount of silica gel by dissolving it in a solvent, mixing with silica, and evaporating the solvent completely. Carefully add the resulting free-flowing powder to the top of the packed column.[15]
-
-
Elution:
-
Begin eluting the column with a nonpolar solvent system, such as 100% n-hexane, and gradually increase the polarity by adding ethyl acetate (e.g., starting with n-hexane:ethyl acetate 95:5, then 90:10, 85:15, and so on).[6]
-
Collect fractions of a fixed volume (e.g., 20-25 mL) and monitor the composition of each fraction using thin-layer chromatography (TLC).
-
-
TLC Monitoring:
-
Spot each collected fraction on a silica gel TLC plate.
-
Develop the plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3).
-
Visualize the spots under UV light (254 nm and 365 nm) and/or by using a staining reagent (e.g., iodine vapor or vanillin-sulfuric acid spray).
-
Combine the fractions that contain the compound of interest (this compound).
-
-
Purification by Preparative TLC (Prep-TLC):
-
If the combined fractions are still impure, concentrate them and perform preparative TLC.
-
Apply the concentrated sample as a thin band onto a thicker silica gel plate (e.g., 0.5-1.0 mm thickness).[17][18]
-
Develop the plate in the optimized solvent system.
-
Visualize the separated bands under UV light and carefully scrape the silica gel corresponding to the target compound.[17]
-
Extract the compound from the scraped silica using a polar solvent like ethyl acetate or methanol.
-
Filter to remove the silica and evaporate the solvent to obtain the purified this compound.
-
-
Crystallization (Final Purification):
-
Dissolve the purified compound in a minimal amount of a hot solvent (e.g., methanol) and allow it to cool slowly to form crystals. A co-solvent system (e.g., methanol-water) might also be effective.[6]
-
Mandatory Visualizations
References
- 1. scialert.net [scialert.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and characterisation of flavonoids from the leaves of medicinal plant <i>Orthosiphon stamineus</i> - Arabian Journal of Chemistry [arabjchem.org]
- 7. Polymethoxylated flavones from Orthosiphon stamineus leaves as antiadhesive compounds against uropathogenic E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Separation of flavonoids with significant biological activity from Acacia mearnsii leaves - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00209H [pubs.rsc.org]
- 10. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 11. Optimization of Ultrasound-Assisted Extraction Conditions Followed by Solid Phase Extraction Fractionation from Orthosiphon stamineus Benth (Lamiace) Leaves for Antiproliferative Effect on Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chromatography [chem.rochester.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 16. scialert.net [scialert.net]
- 17. How To [chem.rochester.edu]
- 18. chemrxiv.org [chemrxiv.org]
Eupatorin-5-methyl ether degradation products and how to detect them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Eupatorin-5-methyl ether and the detection of its degradation products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a methoxylated flavone, a type of flavonoid compound found in various plants.[1][2] Its stability is crucial for ensuring the efficacy and safety of pharmaceutical and nutraceutical products, as degradation can lead to a loss of biological activity and the formation of potentially harmful impurities.[3]
Q2: What are the likely degradation pathways for this compound?
A2: Based on the general degradation patterns of flavonoids, this compound is likely to degrade through hydrolysis, oxidation, and photolysis.[3] Key degradation pathways may involve the cleavage of the C-ring, demethylation of the methoxy (B1213986) groups, and oxidation of the phenolic hydroxyl group. Methoxylation generally increases the stability of flavonoids compared to their hydroxylated counterparts.[4][5][6]
Q3: What are the potential degradation products of this compound?
A3: While specific degradation products are not extensively documented, based on the metabolism of the related compound eupatorin (B191229) and general flavonoid degradation, potential degradation products could include:
-
Demethylated derivatives: Loss of one or more methyl groups from the methoxy positions.
-
Oxidation products: Formation of quinone-type structures or other oxidized derivatives.
-
Ring-fission products: Cleavage of the heterocyclic C-ring, leading to the formation of phenolic acids and other smaller molecules.
Q4: Which analytical techniques are most suitable for detecting this compound and its degradation products?
A4: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) for quantification and Mass Spectrometry (MS) for identification and structural elucidation (HPLC-DAD-MS).[7][8][9] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for the definitive structural confirmation of isolated degradation products.[10]
Troubleshooting Guides
Issue 1: No degradation is observed in forced degradation studies.
-
Possible Cause 1: Inadequate stress conditions.
-
Solution: Increase the severity of the stress conditions. For thermal stress, increase the temperature. For hydrolytic stress, use stronger acid or base concentrations. For oxidative stress, increase the concentration of the oxidizing agent (e.g., H₂O₂). It's important to note that over-stressing can lead to the formation of secondary degradation products not relevant to normal storage conditions.[3]
-
-
Possible Cause 2: High stability of the compound.
Issue 2: Poor separation of degradation products from the parent compound in HPLC.
-
Possible Cause 1: Suboptimal mobile phase composition.
-
Solution: Modify the gradient profile of the mobile phase. Experiment with different solvent ratios (e.g., acetonitrile/methanol (B129727) and water) and pH modifiers (e.g., formic acid, acetic acid, or ammonium (B1175870) acetate) to improve resolution.
-
-
Possible Cause 2: Inappropriate column chemistry.
-
Solution: Select a different stationary phase. If using a C18 column, consider a phenyl-hexyl or a polar-embedded column for alternative selectivity.
-
Issue 3: Difficulty in identifying unknown degradation products by LC-MS.
-
Possible Cause 1: Low abundance of the degradation product.
-
Solution: Concentrate the sample after the degradation study. Optimize the ionization source parameters (e.g., capillary voltage, gas flow, temperature) in the mass spectrometer to enhance the signal of the analyte.
-
-
Possible Cause 2: Complex fragmentation pattern.
-
Solution: Perform MS/MS (tandem mass spectrometry) analysis to obtain fragment ions. This data is crucial for proposing a chemical structure. Compare the fragmentation pattern with that of the parent compound to identify common structural motifs.
-
Quantitative Data Summary
Table 1: Hypothetical Stability of this compound under Forced Degradation Conditions
| Stress Condition | Duration | Temperature (°C) | % Degradation (Hypothetical) | Number of Degradation Products Detected |
| 0.1 M HCl | 24 h | 80 | 15 | 2 |
| 0.1 M NaOH | 8 h | 60 | 30 | 3 |
| 10% H₂O₂ | 24 h | 25 | 20 | 2 |
| Thermal | 48 h | 100 | 10 | 1 |
| Photolytic (UV) | 24 h | 25 | 25 | 2 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 80°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 8 hours. Cool, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide. Keep the mixture at room temperature for 24 hours. Dilute for analysis.
-
Thermal Degradation: Keep the solid drug powder in a hot air oven at 100°C for 48 hours. Dissolve a known weight of the stressed sample in a suitable solvent for analysis.
-
Photolytic Degradation: Expose the solid drug powder to UV light (e.g., 254 nm) for 24 hours. Dissolve a known weight of the stressed sample in a suitable solvent for analysis.
-
Analysis: Analyze all the stressed samples using a validated stability-indicating HPLC method.
Protocol 2: HPLC-MS Method for the Analysis of this compound and its Degradation Products
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program (Illustrative):
-
0-5 min: 90% A, 10% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Linear gradient to 10% A, 90% B
-
30-35 min: Hold at 10% A, 90% B
-
35-40 min: Return to initial conditions (90% A, 10% B)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection:
-
DAD: 254 nm and 340 nm.
-
MS (ESI): Positive and negative ion modes. Scan range m/z 100-1000.
-
Visualizations
References
- 1. Eupatorin 5-methyl ether | 21764-09-0 | FE23208 [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. caringsunshine.com [caringsunshine.com]
- 7. Identification of Metabolites of Eupatorin in Vivo and in Vitro Based on UHPLC-Q-TOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Item - Quantifying rubber degradation using NMR - Deakin University - Figshare [dro.deakin.edu.au]
Validation & Comparative
Eupatorin vs. Eupatorin-5-Methyl Ether: A Comparative Analysis of Anticancer Properties
In the landscape of oncological research, flavonoids have emerged as promising candidates for novel therapeutic agents. Among these, eupatorin (B191229) and its derivative, eupatorin-5-methyl ether, both found in medicinal plants such as Orthosiphon stamineus, have garnered attention for their potential anticancer activities. This guide provides a comparative overview of their efficacy, drawing upon available experimental data to elucidate their mechanisms of action and cytotoxic potential against cancer cells. While extensive research has been conducted on eupatorin, data on the anticancer activity of this compound is less comprehensive, necessitating a nuanced comparison.
Quantitative Assessment of Cytotoxicity
Table 1: IC50 Values of Eupatorin on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |
| PA-1 | Ovarian Cancer | 17.19 µg/mL | 24 hours | [1] |
| MCF-7 | Breast Cancer | > 20 µg/mL | 24 hours | [2][3][4] |
| ~5 µg/mL | 48 hours | [2][3][4] | ||
| MDA-MB-231 | Breast Cancer | > 20 µg/mL | 24 hours | [2][3][4] |
| ~5 µg/mL | 48 hours | [2][3][4] | ||
| MDA-MB-468 | Breast Cancer | Submicromolar | Not Specified | [5][6] |
Note: Direct IC50 values for this compound's intrinsic anticancer activity were not found in the reviewed literature. One study indicated it was less active than luteolin (B72000) in inhibiting MCF-7 cell proliferation without a CYP1 inducer[7][8].
Mechanisms of Anticancer Action
The anticancer properties of eupatorin and this compound are underpinned by distinct molecular mechanisms, primarily focusing on the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.
Eupatorin: A Multi-Faceted Approach to Cancer Cell Inhibition
Eupatorin demonstrates a broad spectrum of anticancer activities by targeting multiple cellular pathways.
Apoptosis Induction: Eupatorin has been shown to induce apoptosis in ovarian and breast cancer cells through the activation of the intrinsic caspase pathway.[1][2][3][4] This is characterized by the upregulation of pro-apoptotic proteins such as Bax and Bak1, and the activation of caspase-9 and caspase-3.[2][3][4]
Cell Cycle Arrest: The compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest. In MCF-7 and MDA-MB-231 breast cancer cells, eupatorin treatment leads to an accumulation of cells in the sub-G0/G1 phase.[2][3][4] In MDA-MB-468 cells, it causes arrest in the G2/M phase.[5][6]
Anti-Angiogenesis: Eupatorin exhibits anti-angiogenic properties by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway. It has been shown to bind to the VEGF-A/VEGFR complex, thereby inhibiting the formation of new blood vessels that are crucial for tumor growth.[1] Furthermore, it blocks the Phospho-Akt pathway, which is implicated in angiogenesis.[2][3][4]
This compound: A Pro-Drug Approach Targeting CYP1-Expressing Cancers
The anticancer activity of this compound appears to be context-dependent, relying on its metabolic activation within cancer cells.
CYP1-Mediated Activation: Research indicates that this compound acts as a pro-drug that is metabolized by cytochrome P450 1 (CYP1) enzymes, which are often overexpressed in tumor cells.[5][6][7][8] Specifically, in breast cancer cells, CYP1A1 metabolizes this compound into a more active, yet unidentified, metabolite (E5M1).[7][8]
Induction of G1 Cell Cycle Arrest: This active metabolite is responsible for inducing G1 phase cell cycle arrest in MCF-7 breast cancer cells.[7][8] The mechanism involves the upregulation of the cell cycle inhibitor p21 and the activation of c-Jun N-terminal kinases (JNK).[7][8] The antiproliferative effect is significantly enhanced when CYP1 enzymes are induced by agents like benzo[a]pyrene (B130552) (BaP), highlighting the importance of metabolic activation.[7][8]
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay):
-
Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of eupatorin or this compound for specified durations (e.g., 24, 48 hours).
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
The medium is removed, and 150 µL of DMSO is added to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.
Cell Cycle Analysis (Flow Cytometry):
-
Cells are seeded in 6-well plates and treated with the test compound for the desired time.
-
Both floating and adherent cells are collected, washed with PBS, and fixed in 70% ethanol (B145695) at -20°C overnight.
-
The fixed cells are washed with PBS and incubated with RNase A (100 µg/mL) for 30 minutes at 37°C.
-
Propidium (B1200493) iodide (PI, 50 µg/mL) is added, and the cells are incubated in the dark for 30 minutes.
-
The DNA content of the cells is analyzed using a flow cytometer.
-
The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is determined using appropriate software.
Apoptosis Assay (Annexin V/PI Staining):
-
Cells are treated with the compound of interest.
-
After treatment, cells are harvested, washed with cold PBS, and resuspended in 1X Annexin-binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
The cells are incubated for 15 minutes at room temperature in the dark.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Comparative Summary and Future Directions
Eupatorin and this compound, while structurally related, exhibit distinct anticancer profiles based on current research. Eupatorin acts as a direct cytotoxic agent with a multi-targeted approach, inducing apoptosis and cell cycle arrest while inhibiting angiogenesis in a variety of cancer cell lines. In contrast, this compound appears to function as a pro-drug, requiring metabolic activation by CYP1 enzymes to exert its antiproliferative effects, primarily through G1 cell cycle arrest.
The differential expression of CYP1 enzymes in tumor tissues presents an exciting therapeutic window for this compound, potentially offering greater selectivity for cancer cells over normal tissues. However, the lack of comprehensive data, particularly standalone IC50 values and studies in a wider range of cancer cell lines, hinders a direct and complete comparison with eupatorin.
Future research should focus on:
-
Determining the IC50 values of this compound in a panel of cancer cell lines with varying CYP1 expression levels.
-
Conducting head-to-head comparative studies of eupatorin and this compound under identical experimental conditions.
-
Identifying the specific active metabolite(s) of this compound and evaluating their anticancer activity.
-
In vivo studies to validate the anticancer efficacy and safety of both compounds.
A deeper understanding of the comparative pharmacology of these two flavonoids will be instrumental in guiding the development of novel, targeted cancer therapies.
References
- 1. ijper.org [ijper.org]
- 2. Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis an… [ouci.dntb.gov.ua]
- 3. Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antiproliferative and cytostatic effects of the natural product eupatorin on MDA-MB-468 human breast cancer cells due to CYP1-mediated metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzo[a]pyrene sensitizes MCF7 breast cancer cells to induction of G1 arrest by the natural flavonoid this compound, via activation of cell signaling proteins and CYP1-mediated metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-inflammatory Effects of Eupatorin-5-methyl ether and Sinensetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of two closely related polymethoxylated flavones, Eupatorin-5-methyl ether and Sinensetin (B1680974). Drawing upon available experimental data, we present a quantitative comparison of their efficacy, delve into their mechanisms of action, and provide detailed experimental protocols for key assays. This objective analysis aims to inform research and development efforts in the pursuit of novel anti-inflammatory therapeutics.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the available quantitative data on the inhibitory effects of this compound and Sinensetin on key inflammatory mediators. Direct comparative studies have provided valuable insights into their relative potencies.
| Compound | Inflammatory Mediator | Assay System | IC50 Value (µM) | In Vivo Model | Dosage | % Inhibition |
| This compound | Nitric Oxide (NO) | LPS-stimulated J774 macrophages | 5.5[1] | - | - | - |
| Sinensetin | Nitric Oxide (NO) | LPS-stimulated J774 macrophages | 9.2[2] | Carrageenan-induced paw inflammation in mice | 50 mg/kg (i.p.) | Significant inhibition[2] |
| Prostaglandin E₂ (PGE₂) | LPS-stimulated J774 macrophages | 2.7[2] | - | - | - | |
| Tumor Necrosis Factor-α (TNF-α) | LPS-stimulated J774 macrophages | 2.7[2] | - | - | - | |
| Eupatorin (B191229) | Nitric Oxide (NO) | LPS-stimulated J774 macrophages | 5.2[2] | Carrageenan-induced paw inflammation in mice | 50 mg/kg (i.p.) | Significant inhibition[2] |
| Prostaglandin E₂ (PGE₂) | LPS-stimulated J774 macrophages | 5.0[2] | - | - | - | |
| Tumor Necrosis Factor-α (TNF-α) | LPS-stimulated J774 macrophages | 5.0[2] | - | - | - |
Note: The table includes data for Eupatorin for a more comprehensive comparison within this class of flavonoids.
Mechanisms of Anti-inflammatory Action
Both this compound and Sinensetin exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
Sinensetin has been shown to inhibit the production of pro-inflammatory mediators by suppressing the activation of the nuclear factor-kappa B (NF-κB) pathway.[3] It also ameliorates acute lung injury by suppressing the Txnip/NLRP3/Caspase-1/GSDMD signaling pathway, which is involved in inflammatory responses and pyroptosis. Furthermore, studies have demonstrated that Sinensetin inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as the activation of the transcription factor STAT1α.[2]
Eupatorin , a closely related compound, also demonstrates anti-inflammatory activity through the inhibition of iNOS and COX-2 expression.[4] Like Sinensetin, it has been found to inhibit the lipopolysaccharide (LPS)-induced activation of STAT1α.[2] The anti-inflammatory effects of Eupatorin are also attributed to the suppression of TNF-α and COX-2 synthesis.[5]
While the precise mechanisms of This compound are less extensively studied, its ability to inhibit NO production suggests that it likely shares similar mechanisms with Eupatorin and Sinensetin, such as the inhibition of iNOS expression.[1][5]
Below are diagrams illustrating the key signaling pathways modulated by these compounds.
Caption: Key inflammatory signaling pathways modulated by Sinensetin, Eupatorin, and this compound.
Detailed Experimental Protocols
To ensure the reproducibility and validation of the cited findings, this section outlines the methodologies for key experiments used to assess the anti-inflammatory effects of these compounds.
In Vitro Anti-inflammatory Assays
1. Cell Culture and Treatment:
-
Cell Line: Murine macrophage cell lines such as J774 or RAW 264.7 are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment Protocol: Cells are seeded in appropriate culture plates and allowed to adhere. They are then pre-treated with various concentrations of this compound or Sinensetin for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
2. Nitric Oxide (NO) Production Assay:
-
Principle: The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Procedure:
-
Collect 100 µL of culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
3. Prostaglandin E₂ (PGE₂) and Tumor Necrosis Factor-α (TNF-α) Measurement:
-
Principle: The levels of PGE₂ and TNF-α in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Procedure: Follow the manufacturer's instructions provided with the respective ELISA kits.
4. Western Blot Analysis for iNOS, COX-2, and STAT1α:
-
Principle: This technique is used to detect and quantify the protein expression levels of iNOS, COX-2, and phosphorylated STAT1α.
-
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane and incubate with primary antibodies specific for iNOS, COX-2, phospho-STAT1α, and a loading control (e.g., β-actin).
-
Incubate with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Caption: Workflow for in vitro anti-inflammatory assays.
In Vivo Anti-inflammatory Assay
1. Carrageenan-Induced Paw Edema in Mice:
-
Animals: Male C57BL/6 mice are typically used.
-
Treatment: The test compounds (Eupatorin or Sinensetin) are administered intraperitoneally (i.p.) at a dose of 50 mg/kg. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like dexamethasone.
-
Induction of Edema: One hour after treatment, 20 µL of 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.
-
Measurement of Edema: The paw volume is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation: The percentage of inhibition of edema is calculated for the treated groups compared to the vehicle control group.
Caption: Workflow for the carrageenan-induced paw edema assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Flavonoids eupatorin and sinensetin present in Orthosiphon stamineus leaves inhibit inflammatory gene expression and STAT1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 receptors of the EP2 and EP4 subtypes downregulate tumor necrosis factor alpha-induced intercellular adhesion molecule-1 expression in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Validating the In Vitro Anti-Proliferative Effects of Eupatorin-5-Methyl Ether: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anti-proliferative effects of Eupatorin-5-methyl ether against established chemotherapeutic agents, Paclitaxel and Doxorubicin. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers investigating novel anti-cancer compounds.
Comparative Analysis of Anti-Proliferative Activity
This compound, a methoxylated flavone, has demonstrated anti-proliferative activity in cancer cell lines. Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), is compared with Paclitaxel and Doxorubicin in the table below. It is important to note that direct comparative studies are limited, and the data presented is compiled from various sources. The anti-proliferative activity of this compound is linked to its metabolism by cytochrome P450 CYP1 enzymes into its parent compound, Eupatorin (B191229), which exhibits cytotoxic effects.
| Compound | Cell Line | IC50 | Reference |
| Eupatorin (as a proxy for this compound) | MCF-7 (Breast Cancer) | 5 µg/mL (after 48h) | [1] |
| MDA-MB-231 (Breast Cancer) | 5 µg/mL (after 48h) | [1] | |
| MDA-MB-468 (Breast Cancer) | Submicromolar | [2] | |
| Paclitaxel | Various Human Tumor Cell Lines | 2.5 - 7.5 nM (after 24h) | [3] |
| 14 Gynecologic and Breast Cancer Cell Lines | 3.7 - 660 ng/mL | [4] | |
| Doxorubicin | HeLa (Cervical Cancer) | 0.1 - 2 µM (after 72h) | [5] |
Note: The IC50 values for Eupatorin are used as a proxy for this compound due to the limited availability of direct IC50 data for the latter. The anti-proliferative effect of this compound is dependent on its metabolic conversion to Eupatorin.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of the anti-proliferative effects of this compound and its comparators.
Cell Viability and Proliferation Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound, Paclitaxel, or Doxorubicin for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Cell Cycle Analysis
Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This is often performed using flow cytometry after staining the cellular DNA with a fluorescent dye like propidium (B1200493) iodide (PI).
-
Cell Treatment and Harvesting: Cells are treated with the test compounds for a specified duration. After treatment, both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL) for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in the different phases of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.
Signaling Pathways and Mechanisms of Action
This compound and Eupatorin
This compound exerts its anti-proliferative effects primarily after being metabolized by CYP1 enzymes to Eupatorin. Eupatorin has been shown to induce cell cycle arrest and apoptosis through various signaling pathways.
-
Cell Cycle Arrest: Eupatorin has been observed to cause cell cycle arrest at the G1[1] or G2/M phase[6][7][8] in different cancer cell lines. This is associated with the upregulation of cell cycle inhibitors like p21.
-
Induction of Apoptosis: Eupatorin induces apoptosis through both intrinsic and extrinsic pathways. This involves the activation of caspases (caspase-8, -9, and -3), the release of cytochrome c from mitochondria, and an increased Bax/Bcl-2 ratio.[6][7]
-
Modulation of Signaling Pathways: The anti-proliferative effects of Eupatorin are linked to the modulation of key signaling pathways, including the inhibition of the Phospho-Akt pathway and the activation of the JNK/MAPK pathway.[1][7]
References
- 1. Benzo[a]pyrene sensitizes MCF7 breast cancer cells to induction of G1 arrest by the natural flavonoid this compound, via activation of cell signaling proteins and CYP1-mediated metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative and cytostatic effects of the natural product eupatorin on MDA-MB-468 human breast cancer cells due to CYP1-mediated metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative activity of flavonoids on several cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Eupatorin 5-methyl ether | 21764-09-0 | FE23208 [biosynth.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis an… [ouci.dntb.gov.ua]
Comparative analysis of Eupatorin-5-methyl ether binding affinity to target proteins
For Researchers, Scientists, and Drug Development Professionals
Eupatorin-5-methyl ether, a naturally occurring flavonoid, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1] This guide provides a comparative analysis of its binding affinity to various target proteins, supported by available experimental data. We delve into the methodologies for key experiments and visualize the associated signaling pathways and workflows to offer a comprehensive resource for researchers in drug discovery and development.
Quantitative Analysis of Binding Affinity
The binding affinity of a compound to its target protein is a critical determinant of its potency and efficacy. For this compound and its structural analogs like Sinensetin (B1680974), these values are typically expressed as the half-maximal inhibitory concentration (IC50), dissociation constant (Kd), or inhibition constant (Ki). The available data is summarized below.
| Compound | Target Protein/Process | Method | Affinity Metric | Value | Reference |
| This compound | Nitric Oxide (NO) Production (likely via iNOS inhibition) | Cellular Assay | IC50 | 5.5 µM | [2] |
| Sinensetin | Mitogen-activated protein kinase kinase 6 (MKK6) | Surface Plasmon Resonance (SPR) | Kd | 66.27 µM | [3] |
| Sinensetin | Histamine Release (Antigen-stimulated) | Cellular Assay | IC50 | 44 µM | [4] |
| Sinensetin | Histamine Release (TPA-stimulated) | Cellular Assay | IC50 | 26 µM | [4] |
| Sinensetin | P-glycoprotein (P-gp) mediated drug efflux | Cellular Assay | IC50 (Chemosensitizing Index) | 3.2 µM | [5] |
| Eupatorin | Aldose Reductase (AKR1B1) | Enzyme Assay | IC50 | 203 ± 0.24 µM | [6] |
Note: A lower value for IC50, Kd, or Ki indicates a higher binding affinity.
Key Signaling Pathways
This compound and related flavonoids are known to modulate several critical signaling pathways implicated in inflammation and cancer. The two primary pathways are the NF-κB and Nrf2 signaling cascades.
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammatory responses. Inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory genes, such as those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Figure 1: Simplified NF-κB signaling pathway and the inhibitory action of this compound.
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is the primary regulator of the cellular antioxidant response. Activation of Nrf2 leads to the transcription of genes encoding antioxidant and detoxification enzymes, thereby protecting cells from oxidative stress.
Figure 2: The Nrf2 antioxidant response pathway and activation by this compound.
Experimental Protocols
Accurate determination of binding affinity relies on robust experimental methodologies. Below are detailed protocols for two common techniques used to study the interaction between small molecules and proteins.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity.
Experimental Workflow:
Figure 3: General experimental workflow for determining binding affinity using Surface Plasmon Resonance (SPR).
Detailed Methodology:
-
Immobilization of Target Protein: The target protein is covalently immobilized on a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry.
-
Analyte Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in running buffer to create a range of concentrations.
-
Binding Measurement: The serially diluted analyte is injected over the sensor surface at a constant flow rate. The association of the analyte to the immobilized protein is monitored in real-time by detecting changes in the refractive index at the surface. This is followed by an injection of running buffer to monitor the dissociation phase.
-
Data Analysis: The resulting sensorgrams (plots of response units versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Fluorescence Spectroscopy
Fluorescence spectroscopy can be used to study binding by monitoring changes in the intrinsic fluorescence of the target protein (typically from tryptophan residues) upon ligand binding.
Experimental Workflow:
Figure 4: Workflow for fluorescence spectroscopy-based binding affinity determination.
Detailed Methodology:
-
Sample Preparation: A solution of the target protein is prepared in a suitable buffer. A stock solution of this compound is prepared in a solvent that does not interfere with the assay.
-
Fluorescence Titration: The fluorescence emission spectrum of the protein solution is recorded (e.g., excitation at 280 nm or 295 nm, emission scan from 300-400 nm). Aliquots of the this compound stock solution are then sequentially added to the protein solution, and the fluorescence spectrum is recorded after each addition.
-
Data Analysis: The quenching of the protein's fluorescence intensity is analyzed using the Stern-Volmer equation or other relevant models to determine the binding constant (K) and the number of binding sites (n). Corrections for the inner filter effect may be necessary.
Conclusion
This compound demonstrates promising biological activities, and understanding its interactions with specific protein targets is crucial for its development as a potential therapeutic agent. The available data, primarily from cellular assays and studies on related flavonoids, suggests that it likely modulates key inflammatory and antioxidant pathways through direct protein binding. However, there is a clear need for more comprehensive studies to determine the direct binding affinities of this compound to a wider range of purified target proteins using techniques such as SPR and fluorescence spectroscopy. This will provide a more detailed and quantitative understanding of its mechanism of action and facilitate the design of more potent and selective analogs.
References
- 1. Eupatorin 5-methyl ether | 21764-09-0 | FE23208 [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of sinensetin as a selective inhibitor for mitogen-activated protein kinase kinase 6 and an anticancer agent for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sinensetin: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of eupatorin-5-methyl ether and its related polymethoxylated flavonoids, eupatorin (B191229) and sinensetin (B1680974), with a focus on their anti-inflammatory properties. The information is compiled from preclinical studies and aims to elucidate the chemical features governing their biological activities, thereby informing future drug discovery and development efforts.
Introduction
This compound, a naturally occurring flavonoid found in plants such as Orthosiphon stamineus, has demonstrated notable anti-inflammatory, antioxidant, and anticancer activities[1]. It belongs to the class of polymethoxylated flavonoids (PMFs), which are characterized by the presence of multiple methoxy (B1213986) groups on their basic flavone (B191248) structure. This chemical feature significantly influences their bioavailability and biological activity. This guide compares this compound with its close structural analogs, eupatorin and sinensetin, to delineate the structure-activity relationships that determine their efficacy as anti-inflammatory agents.
Comparative Biological Activity
The anti-inflammatory potential of this compound, eupatorin, and sinensetin has been evaluated through their ability to inhibit key inflammatory mediators. The following tables summarize the available quantitative data from in vitro studies.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Chemical Structure | IC₅₀ (µM) for NO Inhibition | Source |
| This compound | 3'-hydroxy-4',5,6,7-tetramethoxyflavone | 5.5 | [2] |
| Eupatorin | 3',5-dihydroxy-4',6,7-trimethoxyflavone | 5.2 | [3] |
| Sinensetin | 3',4',5,6,7-pentamethoxyflavone | 9.2 | [3] |
Table 2: Inhibition of Prostaglandin E₂ (PGE₂) and Tumor Necrosis Factor-α (TNF-α) Production
| Compound | IC₅₀ (µM) for PGE₂ Inhibition | IC₅₀ (µM) for TNF-α Inhibition | Source |
| Eupatorin | 5.0 | 5.0 | [3] |
| Sinensetin | 2.7 | 2.7 | [3] |
| This compound | Data not available | Data not available |
Structure-Activity Relationship (SAR) Analysis
The comparative data reveals key structural features that influence the anti-inflammatory activity of these flavonoids:
-
Hydroxylation vs. Methoxylation at C-5: Eupatorin, with a hydroxyl group at the C-5 position, exhibits potent inhibition of NO production (IC₅₀ = 5.2 µM), comparable to its C-5 methylated counterpart, this compound (IC₅₀ = 5.5 µM)[2][3]. This suggests that a free hydroxyl group at C-5 is not strictly essential for, and its methylation does not significantly diminish, the inhibition of this particular inflammatory mediator.
-
Substitution Pattern on the B-ring: The substitution pattern on the B-ring appears to play a significant role. Eupatorin possesses a 3'-hydroxy-4'-methoxy substitution, while sinensetin has a 3',4'-dimethoxy substitution. In the case of NO inhibition, eupatorin is more potent than sinensetin, suggesting that the 3'-hydroxyl group may be important for this activity[3]. However, for the inhibition of PGE₂ and TNF-α, sinensetin is more potent than eupatorin, indicating that the dimethoxy substitution on the B-ring is more favorable for inhibiting these mediators[3].
-
Overall Degree of Methoxylation: Sinensetin, being the most methoxylated of the three, shows the highest potency against PGE₂ and TNF-α production[3]. The increased lipophilicity due to a higher degree of methoxylation may enhance cellular uptake and interaction with intracellular targets.
Mechanistic Insights: Modulation of Inflammatory Signaling Pathways
This compound and related flavonoids exert their anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB and STAT1 pathways, which are central regulators of inflammatory gene expression.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the expression of pro-inflammatory genes, including iNOS and COX-2. Polymethoxylated flavonoids have been shown to inhibit this pathway[4][5]. The general mechanism involves preventing the degradation of IκBα, which in turn sequesters the NF-κB dimer (p50/p65) in the cytoplasm, thereby inhibiting its translocation to the nucleus and subsequent transactivation of target genes.
Caption: Inhibition of the NF-κB signaling pathway by flavonoids.
Inhibition of the STAT1 Signaling Pathway
The Signal Transducer and Activator of Transcription 1 (STAT1) pathway is another crucial signaling cascade in inflammation, often activated by cytokines like interferon-gamma (IFN-γ) and also by LPS. Eupatorin and sinensetin have been shown to inhibit the LPS-induced activation of STAT1α[3]. This inhibition likely occurs by preventing the phosphorylation of STAT1, which is a critical step for its dimerization, nuclear translocation, and subsequent activation of inflammatory gene expression.
Caption: Inhibition of the STAT1 signaling pathway by flavonoids.
Experimental Protocols
LPS-Induced Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
Objective: To quantify the inhibitory effect of test compounds on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test flavonoids (e.g., this compound, eupatorin, sinensetin) or vehicle control (DMSO). Cells are pre-incubated for 1 hour.
-
Stimulation: LPS (from E. coli, final concentration 1 µg/mL) is added to the wells to induce an inflammatory response. A set of wells without LPS serves as the negative control.
-
Incubation: The plates are incubated for 24 hours at 37°C.
-
NO Measurement (Griess Assay):
-
100 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.
-
The plate is incubated at room temperature for 10 minutes in the dark.
-
The absorbance is measured at 540 nm using a microplate reader.
-
-
Data Analysis: The concentration of nitrite (B80452) (a stable product of NO) is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is determined by non-linear regression analysis.
Western Blot Analysis for iNOS, COX-2, and Phospho-STAT1 Expression
Objective: To determine the effect of test compounds on the protein expression levels of key inflammatory enzymes (iNOS, COX-2) and a key signaling protein (phosphorylated STAT1).
Methodology:
-
Cell Culture and Treatment: RAW 264.7 cells are seeded in 6-well plates and grown to 80-90% confluency. Cells are then treated with test compounds and/or LPS as described in the NO production assay.
-
Protein Extraction:
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
The cell lysates are collected and centrifuged at 14,000 rpm for 15 minutes at 4°C. The supernatant containing the total protein is collected.
-
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Electrotransfer:
-
Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated on a 10% SDS-polyacrylamide gel.
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, phospho-STAT1 (Tyr701), total STAT1, or a loading control (e.g., β-actin or GAPDH).
-
The membrane is washed three times with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software. The expression levels of the target proteins are normalized to the loading control.
Conclusion
The comparative analysis of this compound, eupatorin, and sinensetin provides valuable insights into the structure-activity relationships of polymethoxylated flavonoids as anti-inflammatory agents. The degree and position of methoxylation on the flavonoid scaffold are critical determinants of their inhibitory potency against various inflammatory mediators and their ability to modulate key signaling pathways such as NF-κB and STAT1. While all three compounds demonstrate significant anti-inflammatory potential, subtle structural differences lead to variations in their activity profiles. This guide, with its compiled data and detailed experimental protocols, serves as a resource for researchers to further explore and optimize these natural compounds for the development of novel anti-inflammatory therapeutics. Further head-to-head comparative studies under standardized conditions are warranted to build a more comprehensive SAR model for this promising class of flavonoids.
References
- 1. Eupatorin 5-methyl ether | 21764-09-0 | FE23208 [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Flavonoids eupatorin and sinensetin present in Orthosiphon stamineus leaves inhibit inflammatory gene expression and STAT1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polymethoxylated flavones for modulating signaling pathways in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polymethoxylated flavonoids in citrus fruits: absorption, metabolism, and anticancer mechanisms against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Eupatorin-5-Methyl Ether in the Spotlight: A Comparative Analysis of Polymethoxyflavones in the Inhibition of STAT1 Activation
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of polymethoxyflavones (PMFs) highlights the potential of eupatorin-5-methyl ether and related compounds in the modulation of the STAT1 signaling pathway, a critical mediator of inflammatory responses. This comparison guide, designed for researchers, scientists, and drug development professionals, provides a detailed overview of the inhibitory effects of this compound versus other PMFs on STAT1 activation, supported by available experimental data and methodologies.
Signal Transducer and Activator of Transcription 1 (STAT1) is a key protein in the JAK/STAT signaling cascade, which plays a pivotal role in the cellular response to interferons and other cytokines. Upon activation by phosphorylation, STAT1 translocates to the nucleus and regulates the transcription of genes involved in inflammation, immunity, and cell proliferation. Dysregulation of the STAT1 pathway is implicated in various inflammatory diseases and cancers, making it a prime target for therapeutic intervention.
Polymethoxyflavones, a class of flavonoids characterized by the presence of multiple methoxy (B1213986) groups, have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. This guide focuses on the comparative efficacy of this compound and other notable PMFs—eupatorin (B191229), sinensetin (B1680974), nobiletin (B1679382), and tangeretin (B192479)—in inhibiting STAT1 activation.
Comparative Inhibitory Effects on STAT1 Activation and Downstream Mediators
A key study by Laavola et al. (2012) provides crucial comparative data on the anti-inflammatory effects of several PMFs, including their ability to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂), key inflammatory mediators downstream of the STAT1 pathway, in lipopolysaccharide (LPS)-stimulated murine macrophages.[1] The study also directly investigated the inhibition of STAT1α activation.[1]
| Compound | Target | Cell Line | IC50 Value (µM) | Reference |
| This compound | NO Production | J774 Macrophages | 5.5 | [2] |
| Eupatorin | NO Production | J774 Macrophages | 5.2 | [1] |
| PGE₂ Production | J774 Macrophages | 5.0 | [1] | |
| TNF-α Production | J774 Macrophages | 5.0 | [1] | |
| Sinensetin | NO Production | J774 Macrophages | 9.2 | [1] |
| PGE₂ Production | J774 Macrophages | 2.7 | [1] | |
| TNF-α Production | J774 Macrophages | 2.7 | [1] |
Note: Lower IC50 values indicate greater potency.
While direct comparative data on STAT1 phosphorylation for this compound is limited in the public domain, its potent inhibition of NO production (IC50 = 5.5 µM) suggests a significant modulatory effect on the STAT1 pathway.[2] Eupatorin and sinensetin have been explicitly shown to inhibit LPS-induced STAT1α activation.[1] In contrast, much of the research on nobiletin and tangeretin has focused on their inhibitory effects on STAT3, a different member of the STAT family, which is more closely linked to cancer cell proliferation and survival.[3][4][5][6]
Signaling Pathways and Experimental Workflow
To understand the mechanism of inhibition, it is crucial to visualize the STAT1 signaling pathway and the experimental procedures used to assess the efficacy of these compounds.
STAT1 Signaling Pathway
Caption: The STAT1 signaling pathway and potential points of inhibition by polymethoxyflavones.
Experimental Workflow for Assessing STAT1 Inhibition
Caption: A general experimental workflow for evaluating the inhibition of STAT1 activation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of typical experimental protocols used to assess the inhibition of STAT1 activation by polymethoxyflavones.
Cell Culture and Treatment
Murine macrophage cell lines, such as J774 or RAW 264.7, are commonly used models for studying inflammation. The cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. For experiments, cells are seeded in plates and allowed to adhere. They are then pre-treated with varying concentrations of the test compounds (e.g., this compound) for a specified period (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce STAT1 activation.
Western Blotting for STAT1 Phosphorylation
To directly measure STAT1 activation, Western blotting is employed to detect the phosphorylated form of STAT1 (pSTAT1).
-
Cell Lysis: After treatment, cells are washed with cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading of samples.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated STAT1 (e.g., anti-pSTAT1 Tyr701). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane is often stripped and re-probed with an antibody for total STAT1 to serve as a loading control.
Nitric Oxide (NO) Production Assay (Griess Assay)
The production of NO, a downstream product of iNOS (an enzyme transcriptionally regulated by STAT1), is measured in the cell culture supernatant using the Griess reagent.
-
Sample Collection: After the treatment period, the cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with the Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Quantification: The absorbance is measured at approximately 540 nm using a microplate reader. The concentration of nitrite (B80452) (a stable product of NO) is determined by comparison with a standard curve of sodium nitrite.
Prostaglandin E₂ (PGE₂) Immunoassay
PGE₂, another inflammatory mediator produced by the enzyme COX-2 (also regulated by STAT1), is quantified in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Sample Collection: The cell culture supernatant is collected.
-
ELISA Procedure: The assay is performed according to the manufacturer's instructions, which typically involves the competitive binding of PGE₂ in the sample and a fixed amount of HRP-labeled PGE₂ to a limited number of anti-PGE₂ antibody-coated wells.
-
Quantification: After washing and substrate addition, the color development is stopped, and the absorbance is read. The concentration of PGE₂ is calculated based on a standard curve.
Conclusion
The available evidence suggests that this compound is a potent inhibitor of inflammatory pathways, likely acting through the suppression of STAT1 activation, as indicated by its strong inhibition of NO production.[2] Its efficacy appears comparable to that of eupatorin.[1] Sinensetin also demonstrates significant inhibitory activity, particularly on PGE₂ and TNF-α production.[1] While nobiletin and tangeretin are effective anti-inflammatory agents, their primary target within the STAT family appears to be STAT3, distinguishing their mechanism of action from that of eupatorin and its derivatives in the context of STAT signaling.
Further head-to-head studies focusing specifically on the direct inhibition of STAT1 phosphorylation by a broader range of polymethoxyflavones, including this compound, are warranted to fully elucidate their comparative potencies and therapeutic potential for STAT1-driven inflammatory diseases. The experimental protocols and data presented in this guide provide a solid foundation for such future research endeavors.
References
- 1. Inhibitory Effects of Tangeretin, A Citrus Peel-Derived Flavonoid, on Breast Cancer Stem Cell Formation through Suppression of Stat3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Stat1 combines signals derived from IFN‐γ and LPS receptors during macrophage activation | The EMBO Journal [link.springer.com]
- 5. Citrus Flavone Tangeretin Inhibits CRPC Cell Proliferation by Regulating Cx26, AKT, and AR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nobiletin regulates intracellular Ca2+ levels via IP3R and ameliorates neuroinflammation in Aβ42-induced astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating published findings on Eupatorin-5-methyl ether's mechanism of action
For researchers and drug development professionals investigating the therapeutic potential of flavonoids, this guide provides a comparative analysis of Eupatorin-5-methyl ether and its structurally related compounds, Eupatorin (B191229) and Sinensetin (B1680974). All three are naturally occurring flavonoids found in Orthosiphon stamineus and exhibit promising anti-inflammatory and anti-cancer properties.[1][2] This guide summarizes key experimental findings on their mechanisms of action, presents detailed experimental protocols for replication, and visualizes the involved signaling pathways.
Comparative Analysis of Bioactivities
The following tables summarize the quantitative data on the anti-inflammatory and anti-cancer effects of this compound, Eupatorin, and Sinensetin.
Anti-Inflammatory Activity
| Compound | Assay | Cell Line | Stimulant | IC50 Value | Reference |
| This compound | Nitric Oxide (NO) Production | Not Specified | Not Specified | 5.5 µM | [3] |
| Eupatorin | Nitric Oxide (NO) Production | J774 Macrophages | LPS | 5.2 µM | [4] |
| Prostaglandin (B15479496) E2 (PGE2) Production | J774 Macrophages | LPS | 5.0 µM | [4] | |
| Tumor Necrosis Factor α (TNF-α) Production | J774 Macrophages | LPS | 5.0 µM | [4] | |
| Sinensetin | Nitric Oxide (NO) Production | J774 Macrophages | LPS | 9.2 µM | [4] |
| Prostaglandin E2 (PGE2) Production | J774 Macrophages | LPS | 2.7 µM | [4] | |
| Tumor Necrosis Factor α (TNF-α) Production | J774 Macrophages | LPS | 2.7 µM | [4] |
Anti-Cancer Activity
| Compound | Cell Line | Assay | IC50 Value | Treatment Duration | Reference |
| Eupatorin | MCF-7 (Breast Cancer) | MTT Assay | >20 µg/mL | 24 hours | [5] |
| 5 µg/mL | 48 hours | [5] | |||
| MDA-MB-231 (Breast Cancer) | MTT Assay | >20 µg/mL | 24 hours | [5] | |
| 5 µg/mL | 48 hours | [5] | |||
| HL-60 (Leukemia) | MTT Assay | Not explicitly stated, but dose-dependent decrease in viability shown up to 10 µM | 72 hours | [6][7] |
| Compound | Cell Line | Assay | Effect | Concentration | Treatment Duration | Reference |
| Eupatorin | MCF-7 | Cell Cycle Analysis | G2/M Phase Arrest | 5 µg/mL | 24 hours | [8] |
| MDA-MB-231 | Cell Cycle Analysis | Sub-G0/G1 Arrest | 5 µg/mL | 24 hours | [8] |
Signaling Pathways and Molecular Mechanisms
This compound and its analogs exert their biological effects by modulating key signaling pathways involved in inflammation and cancer progression.
Anti-Inflammatory Signaling Pathway
Eupatorin and Sinensetin have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4] This is achieved, in part, through the inhibition of the STAT1 signaling pathway.[4]
Caption: Inhibition of STAT1 phosphorylation by Eupatorin and Sinensetin.
Anti-Cancer Signaling Pathway
Eupatorin has been demonstrated to induce cell cycle arrest and apoptosis in breast cancer cells through the modulation of the Akt signaling pathway.[5] It also activates the mitogen-activated protein kinase (MAPK) pathway in leukemia cells.[6]
Caption: Eupatorin's modulation of Akt and MAPK pathways in cancer cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication of these findings.
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of the compounds on cancer cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for the desired time periods (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the effect of the compounds on cell cycle distribution.
Protocol:
-
Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis for Signaling Proteins
Objective: To investigate the effect of the compounds on the phosphorylation status of key signaling proteins (e.g., Akt, STAT1).
Protocol:
-
Treat cells with the test compound for the specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Nitric Oxide (NO) Production Assay
Objective: To measure the inhibitory effect of the compounds on NO production in macrophages.
Protocol:
-
Seed RAW 264.7 macrophages in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Measure the absorbance at 540 nm.
-
Calculate the NO concentration using a sodium nitrite (B80452) standard curve.
Prostaglandin E2 (PGE2) Assay
Objective: To quantify the inhibition of PGE2 production by the compounds.
Protocol:
-
Follow the same cell culture, pre-treatment, and stimulation steps as in the NO production assay.
-
Collect the cell culture supernatant.
-
Measure the PGE2 concentration in the supernatant using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.
Experimental Workflows
The following diagrams illustrate the general workflows for the key experimental procedures.
Caption: A streamlined workflow for assessing cell viability using the MTT assay.
Caption: The sequential steps involved in performing a Western blot analysis.
References
- 1. level.com.tw [level.com.tw]
- 2. biosynth.com [biosynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Flavonoids eupatorin and sinensetin present in Orthosiphon stamineus leaves inhibit inflammatory gene expression and STAT1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Item - Chemical structure of eupatorin and its effect on human HL-60 cell viability. - Public Library of Science - Figshare [plos.figshare.com]
- 8. Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Eupatorin-5-methyl ether and quercetin's antioxidant capacity
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the antioxidant potential of flavonoids is critical for the development of novel therapeutics. This guide provides a direct comparison of the antioxidant capacities of two such flavonoids: Eupatorin-5-methyl ether and the well-studied quercetin (B1663063), supported by experimental data and detailed methodologies.
Executive Summary
Quercetin, a widely researched flavonoid, is renowned for its potent antioxidant properties. This compound, a structurally related methoxylated flavonoid, also exhibits antioxidant activities. This guide delves into a head-to-head comparison of their radical scavenging abilities, drawing upon quantitative data from established in vitro assays. Furthermore, it explores the underlying signaling pathways through which these compounds exert their antioxidant effects. While both compounds demonstrate the ability to neutralize free radicals, the available data suggests that quercetin possesses a significantly higher antioxidant capacity in direct radical scavenging assays compared to this compound.
Quantitative Antioxidant Capacity: A Comparative Analysis
The antioxidant capacities of this compound and quercetin have been evaluated using standardized assays that measure their ability to scavenge stable free radicals, namely 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). The half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the free radicals, is a key metric for comparison. A lower IC50 value indicates a higher antioxidant activity.
The following table summarizes the IC50 values for this compound and quercetin from a comparative study.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
| This compound | 112.9 ± 1.9 | 158.4 ± 4.9 |
| Quercetin | 9.9 ± 2.5 | 16.1 ± 2.1 |
Data sourced from a study on the antioxidant activities of various phytochemicals[1].
As the data clearly indicates, quercetin exhibits substantially lower IC50 values in both DPPH and ABTS assays, signifying a much stronger radical scavenging capacity than this compound under the tested conditions.
Mechanistic Insights: Signaling Pathways in Antioxidant Defense
The antioxidant effects of flavonoids extend beyond direct radical scavenging and involve the modulation of intracellular signaling pathways that regulate cellular stress responses.
Quercetin: The antioxidant mechanism of quercetin is well-documented and involves multiple pathways. It can directly neutralize reactive oxygen species (ROS) and also upregulate the expression of antioxidant enzymes through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Quercetin is also known to modulate the activity of other signaling pathways involved in inflammation and cell survival, such as the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K)/Akt pathways, all of which are intricately linked to the cellular redox state.
This compound: While less extensively studied than quercetin, this compound has also been shown to modulate key signaling pathways related to antioxidant and anti-inflammatory responses. It has been reported to inhibit the production of nitric oxide (NO), an inflammatory mediator, and to influence the NF-κB and Nrf2 signaling pathways. The activation of the Nrf2 pathway by this compound would lead to the production of endogenous antioxidant enzymes, contributing to its overall protective effects against oxidative stress.
Caption: Comparative Signaling Pathways of Quercetin and this compound in Antioxidant Defense.
Experimental Protocols
The following are detailed methodologies for the DPPH and ABTS assays, which are standard procedures for evaluating antioxidant capacity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Sample Preparation: The test compounds (this compound and quercetin) are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compound. A control is prepared with the solvent and the DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Caption: Experimental Workflow for the DPPH Radical Scavenging Assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant concentration.
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: The test compounds are dissolved in the same solvent used for the ABTS•+ dilution to prepare a series of concentrations.
-
Reaction Mixture: A fixed volume of the diluted ABTS•+ solution is mixed with varying concentrations of the test compound.
-
Incubation: The reaction is typically allowed to proceed for a short period (e.g., 6 minutes) at room temperature.
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.
Caption: Experimental Workflow for the ABTS Radical Cation Scavenging Assay.
Conclusion
Based on the available direct comparative data, quercetin demonstrates a markedly superior antioxidant capacity in terms of direct radical scavenging compared to this compound. The structural differences between the two molecules, particularly the presence of free hydroxyl groups in quercetin versus methoxy (B1213986) groups in this compound, likely account for this significant disparity in activity. While both flavonoids can modulate cellular signaling pathways related to antioxidant defense, for applications requiring potent, direct antioxidant effects, quercetin appears to be the more efficacious compound. Further research is warranted to fully elucidate the in vivo antioxidant and therapeutic potentials of this compound.
References
A Comparative Review of Eupatorin-5-Methyl Ether and Other Flavonoids from Java Tea
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Eupatorin-5-methyl ether and other prominent flavonoids found in Java tea (Orthosiphon stamineus), a plant with a long history of use in traditional medicine. The focus is on their performance in key biological assays, supported by experimental data to inform future research and drug development initiatives.
Introduction to Flavonoids in Java Tea
Java tea is rich in a variety of bioactive compounds, with flavonoids being of significant interest due to their wide range of pharmacological activities. Among these, this compound, eupatorin (B191229), and sinensetin (B1680974) are key polymethoxylated flavones that have demonstrated notable anti-inflammatory, antioxidant, and cytotoxic properties. This review compares the efficacy of these compounds, providing available quantitative data and outlining the experimental methodologies used for their evaluation.
Comparative Biological Activity
The therapeutic potential of flavonoids from Java tea has been investigated across several domains. Below is a comparative summary of the activities of this compound, eupatorin, and sinensetin.
Anti-inflammatory Activity
Eupatorin, sinensetin, and this compound have all been shown to possess anti-inflammatory properties by modulating key inflammatory pathways. Their efficacy in inhibiting the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE₂), and tumor necrosis factor-alpha (TNF-α) has been quantified.
| Compound | Assay | Target/Cell Line | IC50 Value | Reference |
| This compound | Nitric Oxide (NO) Inhibition | Not Specified | 5.5 µM | [1] |
| Eupatorin | Nitric Oxide (NO) Inhibition | Lipopolysaccharide (LPS)-induced | 5.2 µM | |
| PGE₂ Inhibition | Lipopolysaccharide (LPS)-induced | 5.0 µM | ||
| TNF-α Inhibition | Lipopolysaccharide (LPS)-induced | 5.0 µM | ||
| Sinensetin | Nitric Oxide (NO) Inhibition | Lipopolysaccharide (LPS)-induced | 9.2 µM | |
| PGE₂ Inhibition | Lipopolysaccharide (LPS)-induced | 2.7 µM | ||
| TNF-α Inhibition | Lipopolysaccharide (LPS)-induced | 2.7 µM |
Note: Lower IC50 values indicate greater potency. Data for eupatorin and sinensetin are from the same study, allowing for direct comparison. The data for this compound is from a different source and may not be directly comparable.
Antioxidant Activity
The antioxidant potential of these flavonoids is a key aspect of their therapeutic profile, contributing to their protective effects against oxidative stress-related diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity.
| Compound | DPPH Radical Scavenging Assay (IC50) | Reference |
| Eupatorin | Data not available in direct comparative studies | |
| Sinensetin | Reported to have low antioxidant activity in DPPH assay | [2][3] |
| This compound | Data not available in direct comparative studies |
Note: Quantitative comparative data for the DPPH radical scavenging activity of these specific flavonoids is limited in the reviewed literature, highlighting an area for future research.
Cytotoxic Activity
The cytotoxic effects of these flavonoids against various cancer cell lines have been investigated to assess their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing their potency.
| Compound | Cell Line | Incubation Time | IC50 Value | Reference |
| Eupatorin | MCF-7 (Breast Cancer) | 48 hours | 5 µg/mL | [4] |
| MDA-MB-231 (Breast Cancer) | 48 hours | 5 µg/mL | [4] | |
| MCF-10a (Normal Breast) | 48 hours | 30 µg/mL | [4] | |
| Sinensetin | Data not available in direct comparative studies | |||
| This compound | Data not available in direct comparative studies |
Note: Eupatorin demonstrates selective cytotoxicity against breast cancer cell lines while being significantly less toxic to normal breast cells.[4] Further comparative studies are needed to evaluate the cytotoxic profiles of sinensetin and this compound.
Signaling Pathways
The anti-inflammatory effects of eupatorin and sinensetin have been attributed to their ability to inhibit key signaling pathways involved in the inflammatory response, namely the NF-κB and STAT1 pathways.
Caption: NF-κB Signaling Pathway.
Caption: STAT1 Signaling Pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this review are provided below to facilitate reproducibility and further investigation.
MTT Assay for Cytotoxicity
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: MTT Assay Workflow.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the flavonoid compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is determined from the dose-response curve.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay evaluates the free radical scavenging capacity of the flavonoids.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing the flavonoid sample at various concentrations and a solution of DPPH in methanol.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: The IC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, is determined from a plot of inhibition percentage against concentration.
Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of the flavonoids to inhibit the production of nitric oxide in stimulated macrophages.
Protocol:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Treatment: Pre-treat the cells with various concentrations of the flavonoids for 1-2 hours.
-
Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
IC50 Calculation: Calculate the percentage of NO inhibition and determine the IC50 value.
PGE₂ and TNF-α Inhibition Assays
These assays quantify the inhibition of prostaglandin E2 and tumor necrosis factor-alpha production.
Protocol:
-
Cell Culture and Treatment: Similar to the NO inhibition assay, culture and treat cells with flavonoids followed by LPS stimulation.
-
Supernatant Collection: Collect the cell culture supernatant after the incubation period.
-
ELISA: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the concentration of PGE₂ or TNF-α in the supernatant according to the manufacturer's instructions.
-
IC50 Determination: Calculate the percentage of inhibition and determine the IC50 values from the dose-response curves.
Conclusion and Future Directions
This compound, eupatorin, and sinensetin from Java tea exhibit promising anti-inflammatory and cytotoxic activities. The available data suggests that eupatorin and sinensetin are potent inhibitors of key inflammatory mediators, with sinensetin showing particularly strong inhibition of PGE₂ and TNF-α. Eupatorin has demonstrated selective cytotoxicity against breast cancer cells.
However, this review also highlights gaps in the current research. There is a need for more direct comparative studies that evaluate the biological activities of these flavonoids under standardized experimental conditions. Specifically, comprehensive and comparative data on their antioxidant capacities are lacking. Future research should focus on head-to-head comparisons of these compounds in a wider range of biological assays to fully elucidate their therapeutic potential and structure-activity relationships. Such studies will be invaluable for guiding the development of new flavonoid-based therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Sinensetin: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity [frontiersin.org]
- 3. frontiersin.org [frontiersin.org]
- 4. Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Eupatorin-5-methyl Ether
This document provides comprehensive, step-by-step guidance for the proper and safe disposal of Eupatorin-5-methyl ether, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. Strict adherence to safety protocols is mandatory during handling and disposal.
Hazard Classification:
-
Acute Toxicity, Oral, Category 3 [1]
-
Signal Word: Danger[1]
-
Hazard Statement: H301 - Toxic if swallowed[1]
-
GHS Pictogram: GHS06 (Skull and Crossbones)[1]
Key Precautionary Statements:
-
P264: Wash hands and any exposed skin thoroughly after handling.[1][2]
-
P270: Do not eat, drink or smoke when using this product.[1][2]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1]
-
P405: Store locked up.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1][2]
Quantitative Safety Data
The following table summarizes key quantitative and qualitative data for this compound, essential for safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₈O₇ | [3] |
| Molecular Weight | 358.34 g/mol | [3] |
| Appearance | Solid | |
| CAS Number | 21764-09-0 | [1][3] |
| Water Solubility | Insoluble; 52.82 mg/L @ 25 °C (estimated) | [2][4] |
| Storage Temperature | 2°C - 8°C | [3] |
| Incompatibilities | Oxidizing agents | [2] |
| WGK (Water Hazard Class) | WGK 3 (highly hazardous to water) | [1] |
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams. [2]
Step 1: Personal Protective Equipment (PPE)
-
Before handling, ensure you are wearing appropriate PPE:
-
NIOSH/MSHA or European Standard EN 149 approved respirator.
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or face shield.
-
Laboratory coat.
-
Step 2: Waste Collection and Labeling
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, wipes), in a designated and compatible hazardous waste container.
-
The container must be clearly labeled with:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The associated hazards (e.g., "Toxic").
-
The accumulation start date.
-
Step 3: Storage of Hazardous Waste
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure the storage area is away from incompatible materials, particularly oxidizing agents.[2]
-
The storage area should be cool and dry.[2]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with accurate information about the waste contents.
-
Follow all institutional, local, regional, and national regulations for hazardous waste disposal.[2]
Step 5: Decontamination
-
Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent (e.g., ethanol (B145695) or methanol) followed by soap and water.
-
Dispose of all cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling Eupatorin-5-methyl Ether
Audience: Researchers, scientists, and drug development professionals.
This document provides immediate, essential guidance for the safe handling and disposal of Eupatorin-5-methyl ether. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Summary and Personal Protective Equipment (PPE)
This compound is classified as acutely toxic if swallowed.[1] Appropriate personal protective equipment is therefore mandatory to prevent exposure. The following table summarizes the required PPE.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex, powder-free.[2][3] Double gloving is recommended.[2] | Prevents dermal absorption of the powdered chemical. Powder-free gloves minimize aerosolization of the compound.[2] |
| Body Protection | Laboratory coat or gown | Long-sleeved, fully buttoned. | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety glasses or goggles | ANSI Z87.1-compliant. | Protects eyes from dust particles. |
| Respiratory Protection | N95 or higher respirator | NIOSH-approved. | Prevents inhalation of the powdered compound, which is the primary route of exposure for solids. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to the following experimental protocol is critical for the safe handling of this compound.
-
Preparation:
-
Ensure all necessary PPE is donned correctly before entering the designated handling area.
-
Work should be conducted in a certified chemical fume hood or a glove box to contain any airborne particles.
-
Have a pre-weighed container ready to minimize the time the stock container is open.
-
-
Weighing and Aliquoting:
-
Carefully open the container of this compound inside the fume hood.
-
Use a dedicated, clean spatula for transferring the solid.
-
Avoid creating dust. If any material is spilled, do not brush it away. Gently cover with a damp paper towel and follow the spill cleanup procedure below.
-
Securely close the container immediately after use.
-
-
Dissolving:
-
Add the solvent to the vessel containing the weighed this compound within the fume hood.
-
Ensure the vessel is appropriately capped or covered during dissolution to prevent splashes or aerosol generation.
-
-
Post-Handling:
-
Wipe down the work surface with a suitable solvent (e.g., 70% ethanol) to decontaminate.
-
Dispose of all contaminated materials as outlined in the disposal plan below.
-
Remove PPE in the correct order to avoid self-contamination: gloves, gown, eye protection, and finally, the respirator.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous waste.
-
Solid Waste:
-
Contaminated gloves, weigh boats, paper towels, and other disposable items should be placed in a clearly labeled, sealed hazardous waste bag within the fume hood.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Sharps:
-
Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.
-
-
Container Disposal:
-
The empty this compound container must be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
-
All waste must be disposed of through the institution's environmental health and safety (EHS) office.
Experimental Workflow Diagram
The following diagram illustrates the standard operating procedure for safely handling this compound.
Caption: Workflow for Handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
